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Foundational

Technical Guide to 5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS 130542-87-9): Properties, Synthesis, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The isoquinolin-1(2H)-one core is a highly privileged scaffold in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The isoquinolin-1(2H)-one core is a highly privileged scaffold in modern medicinal chemistry, frequently embedded within the pharmacophores of kinase inhibitors, epigenetic modulators, and poly(ADP-ribose) polymerase (PARP) inhibitors[1]. 5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS 130542-87-9) represents a highly specialized, synthetically versatile building block within this class.

As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a strategically designed intermediate. The deliberate installation of a 2-methyl group and a 5-acetyl moiety provides medicinal chemists with a dual-purpose scaffold: it restricts off-target hydrogen bonding while offering an electrophilic handle for late-stage functionalization (LSF). This whitepaper details the physicochemical profiling, mechanistic rationale, and self-validating synthetic protocols required to leverage this compound effectively in drug discovery pipelines.

Physicochemical Profiling

Understanding the baseline physicochemical properties of CAS 130542-87-9 is critical for predicting its behavior in both synthetic workflows (e.g., chromatographic retention) and biological systems (e.g., membrane permeability).

Table 1: Core Physicochemical Properties

PropertyValueStructural Implication
Chemical Name 5-Acetyl-2-methylisoquinolin-1(2H)-one-
CAS Registry Number 130542-87-9Commercially standardized identifier.
Molecular Formula C₁₂H₁₁NO₂-
Molecular Weight 201.22 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
SMILES String CN1C=CC2=C(C(C)=O)C=CC=C2C1=OUnambiguous topological mapping.
Topological Polar Surface Area 37.38 ŲHighly lipophilic; excellent baseline for CNS penetration if required.
Hydrogen Bond Donors 0N-methylation abolishes the native lactam donor capacity.
Hydrogen Bond Acceptors 2Lactam carbonyl and acetyl carbonyl.
Rotatable Bonds 1High conformational rigidity; minimizes entropic penalty upon target binding.

Structural and Mechanistic Significance in Drug Design

The architecture of CAS 130542-87-9 is not accidental; it is a masterclass in rational scaffold design.

  • The 2-Methyl Group (H-Bond Blocking): In unsubstituted isoquinolinones, the N-H lactam acts as a strong hydrogen bond donor, which is the primary recognition motif for the hinge region of many kinases. By methylating this nitrogen, the H-bond donor capacity is intentionally abolished. This "methyl scan" strategy restricts the molecule's binding modes, effectively pivoting the scaffold's selectivity profile away from promiscuous kinase hinge-binding and toward targets that rely on hydrophobic enclosure or alternative H-bond acceptor interactions, such as bromodomains (BRDs).

  • The 5-Acetyl Group (The LSF Handle): Positioned on the benzene ring adjacent to the bridgehead, the C5-acetyl group serves a dual purpose. Biologically, the carbonyl oxygen acts as a highly directional hydrogen bond acceptor. Chemically, it provides a reactive electrophilic center. This allows for rapid library generation via reductive amination or aldol condensations, enabling chemists to append solvent-exposed basic tails to improve aqueous solubility or target specific allosteric pockets.

Applications Core CAS 130542-87-9 RedAm Reductive Amination (NaCNBH3, Amines) Core->RedAm C5-Acetyl Aldol Aldol Condensation (Base, Aldehydes) Core->Aldol C5-Acetyl Kinase Kinase Inhibitors (Solvent-exposed basic tail) RedAm->Kinase Library Gen Epi Epigenetic Modulators (Extended pi-system) Aldol->Epi Library Gen

Figure 1: Late-stage functionalization pathways of the C5-acetyl group for drug discovery.

Synthetic Methodologies & Experimental Protocols

Synthesis of the isoquinolinone core typically relies on transition-metal catalysis[2]. The protocol below details a robust, scalable route starting from 3-acetyl-2-bromobenzoic acid, designed with causality in mind to ensure high yields and purity.

Synthesis Start 2-Halo-3-acetylbenzoic acid Amidation Amidation (MeNH2, HATU, DIPEA) Start->Amidation Step 1 Intermediate 2-Halo-3-acetyl-N-methylbenzamide Amidation->Intermediate Annulation Pd-Catalyzed Annulation (Vinyl acetate, Pd(OAc)2) Intermediate->Annulation Step 2 Product 5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS 130542-87-9) Annulation->Product

Figure 2: Two-step synthetic workflow for CAS 130542-87-9 via Pd-catalyzed annulation.

Protocol 1: De Novo Synthesis of CAS 130542-87-9

Step 1: Sterically Driven Amidation

  • Procedure: Dissolve 3-acetyl-2-bromobenzoic acid (1.0 equiv) and methylamine hydrochloride (1.5 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 2 hours.

  • Causality (Why HATU?): The ortho-bromine atom introduces significant steric bulk around the carboxylate. Standard carbodiimides (e.g., EDC) often suffer from slow kinetics in this environment, leading to the formation of inactive acylurea byproducts. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the amidation to completion rapidly despite the steric shielding.

Step 2: Palladium-Catalyzed Annulation

  • Procedure: Transfer the isolated 3-acetyl-2-bromo-N-methylbenzamide to a Schlenk tube. Add vinyl acetate (3.0 equiv), Pd(OAc)₂ (10 mol%), tri-o-tolylphosphine (20 mol%), and Et₃N (2.0 equiv) in DMF. Heat at 110 °C for 16 hours under an N₂ atmosphere.

  • Causality (Why Vinyl Acetate?): Vinyl acetate acts as an inexpensive, bench-stable two-carbon surrogate for acetylene gas. The bulky tri-o-tolylphosphine ligand facilitates the oxidative addition of the sterically hindered ortho-bromide to the Pd(0) species. Following migratory insertion of the vinyl group, intramolecular nucleophilic attack by the amide nitrogen closes the ring. Subsequent elimination of acetic acid restores aromaticity, yielding the isoquinolinone core[2].

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized CAS 130542-87-9, the analytical workflow must be self-validating—confirming both the formation of the new bonds and the complete consumption of the halogenated precursor.

Protocol 2: LC-MS and NMR Validation

1. LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Method: Run a 5–95% Acetonitrile/Water (0.1% Formic Acid) gradient over 5 minutes on a standard C18 column.

  • Self-Validation Logic: The starting benzamide intermediate contains a bromine atom, which will present a distinct 1:1 isotopic doublet at m/z ~256/258[M+H]⁺. The successful annulation eliminates the bromine, resulting in a single, sharp [M+H]⁺ peak at m/z 202.1 for the final product. The complete disappearance of the isotopic doublet serves as an internal, fail-safe validation of full conversion.

2. ¹H NMR (400 MHz, CDCl₃)

  • Method: Dissolve 5 mg of the purified product in 0.5 mL of CDCl₃.

  • Self-Validation Logic: The formation of the isoquinolinone ring is definitively confirmed by the appearance of two distinct doublets at ~7.1 ppm and ~6.5 ppm (J ≈ 7.5 Hz), corresponding to the newly formed C3-H and C4-H protons. Furthermore, the N-methyl group will appear as a sharp singlet at ~3.6 ppm, and the C5-acetyl methyl group as a distinct singlet at ~2.6 ppm.

Conclusion

5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS 130542-87-9) is a masterfully constrained building block for modern drug discovery. By neutralizing the promiscuous hydrogen bond donor of the native lactam and installing a highly reactive acetyl handle, this scaffold allows medicinal chemists to rapidly navigate chemical space, optimizing for selectivity and pharmacokinetic properties without compromising structural rigidity.

References[2] Title: 130542-87-9 | 5-Acetyl-2-methylisoquinolin-1(2H)-one

Sources

Exploratory

Chemical Structure, Exact Molecular Weight, and Analytical Profiling of 5-Acetyl-2-methylisoquinolin-1(2H)-one

Executive Summary The compound 5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS: 130542-87-9) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and rational drug design. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS: 130542-87-9) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and rational drug design. The isoquinolin-1(2H)-one scaffold is a privileged structure, frequently serving as an NAD+ competitive pharmacophore in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and selective kinase inhibitors[1].

This technical whitepaper provides an in-depth analysis of its structural properties, exact molecular mass, synthetic methodology, and self-validating analytical protocols designed for rigorous quality control in drug discovery workflows.

Structural Elucidation & Physicochemical Profile

The molecular architecture of 5-Acetyl-2-methylisoquinolin-1(2H)-one consists of a bicyclic isoquinolinone core.

  • N-Methylation: The methyl group at position 2 restricts tautomerization, locking the molecule exclusively in the lactam form. This is a critical design choice in medicinal chemistry, as it eliminates the hydrogen bond donor capacity of the nitrogen, thereby tuning the molecule's binding affinity and selectivity profile within target protein pockets.

  • C5-Acetylation: The acetyl group at position 5 alters the electronic distribution of the aromatic system and provides a versatile vector for further functionalization (e.g., reductive amination, aldol condensations, or heterocycle formation).

Quantitative Physicochemical Data

The exact monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements ( C12​H11​NO2​ ). The precise calculation yields 201.078979 Da , which is essential for high-resolution mass spectrometry (HRMS) validation[2].

PropertyValue
Chemical Name 5-Acetyl-2-methylisoquinolin-1(2H)-one
CAS Registry Number 130542-87-9
Molecular Formula C₁₂H₁₁NO₂
Exact Mass (Monoisotopic) 201.078979 Da
Average Molecular Weight 201.22 g/mol
SMILES String CC(=O)c1cccc2c1C=CN(C)C2=O
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2

Synthetic Methodology: Controlled Cross-Coupling

To synthesize 5-Acetyl-2-methylisoquinolin-1(2H)-one with high regioselectivity and minimal over-alkylation, a palladium-catalyzed Stille cross-coupling strategy is employed[3]. Starting from 5-bromo-2-methylisoquinolin-1(2H)-one, this method tolerates the lactam carbonyl and avoids the harsh basic conditions required by alternative coupling methods.

Step-by-Step Synthetic Protocol
  • Inert Atmosphere Setup: Charge an oven-dried Schlenk flask with 5-bromo-2-methylisoquinolin-1(2H)-one (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 eq).

    • Causality: Conducting this under an argon atmosphere prevents the oxidative degradation of the highly sensitive Pd(0) catalyst to inactive Pd(II) species.

  • Reagent Addition: Inject anhydrous toluene as the solvent, followed by tributyl(1-ethoxyvinyl)tin (1.2 eq).

    • Causality: Toluene provides a high boiling point (110°C) necessary to overcome the activation energy barrier of the transmetalation step in the Stille cycle.

  • Reflux & Monitoring: Heat the mixture to reflux for 12 hours. Monitor the consumption of the starting material via LC-MS.

  • Acidic Hydrolysis: Cool the reaction to room temperature and add 2M HCl (aqueous). Stir vigorously for 2 hours.

    • Causality: The acidic environment rapidly and quantitatively hydrolyzes the intermediate enol ether into the target methyl ketone (acetyl group).

  • Workup & Tin Scavenging: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with a saturated aqueous Potassium Fluoride (KF) solution.

    • Causality: Trialkyltin byproducts are notoriously difficult to separate via standard silica gel chromatography. KF converts these soluble byproducts into insoluble polymeric Bu3​SnF , which precipitates and is easily removed by filtration, ensuring high purity of the crude product.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Visualized Synthetic Workflow

StilleCoupling SM 5-Bromo-2-methyl isoquinolin-1(2H)-one Stille Stille Coupling Pd(PPh3)4, Tin Reagent SM->Stille Intermediate Enol Ether Intermediate Stille->Intermediate Hydrolysis Acidic Hydrolysis 2M HCl Intermediate->Hydrolysis Product 5-Acetyl-2-methyl isoquinolin-1(2H)-one Hydrolysis->Product

Synthetic workflow for 5-Acetyl-2-methylisoquinolin-1(2H)-one via Stille coupling.

Analytical Characterization (Self-Validating Protocols)

To ensure the structural integrity and purity of the synthesized compound, a dual-modality analytical approach using LC-MS/MS and NMR is required.

LC-MS/MS Workflow
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

    • Causality: The bridged ethyl hybrid (BEH) particle technology provides superior peak shape for lactam-containing heterocycles and resists dissolution, ensuring reproducible retention times.

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as an ionizing agent, promoting the formation of the [M+H]+ pseudomolecular ion necessary for positive electrospray ionization (ESI+).

  • Validation Metric: The extracted ion chromatogram (EIC) must show a primary peak at m/z 202.086 [M+H]+ , confirming the exact mass of 201.079 Da.

Nuclear Magnetic Resonance (NMR)
  • Solvent: CDCl3​ (Deuterated Chloroform).

    • Causality: The molecule lacks strong hydrogen bond donors and is highly soluble in chloroform, providing a clean baseline without the need for complex solvent suppression techniques.

  • Key Spectral Markers:

    • ¹H NMR: A sharp singlet integrating to 3H at ~3.60 ppm confirms the N-methyl group. A second singlet integrating to 3H at ~2.65 ppm confirms the C5-acetyl methyl group. The aromatic region (7.0–8.5 ppm) will display a characteristic coupling pattern for the 1,2,3-trisubstituted benzene ring (C6, C7, C8 protons).

Mechanistic Relevance in Drug Discovery

The isoquinolin-1(2H)-one core is a classic bioisostere for the nicotinamide moiety of Nicotinamide Adenine Dinucleotide (NAD+). In the context of oncology, this scaffold is heavily utilized to target the catalytic domain of PARP-1 enzymes[1].

While unmethylated isoquinolinones utilize the lactam N-H as a critical hydrogen bond donor to bind PARP-1, the N-methylation in 5-Acetyl-2-methylisoquinolin-1(2H)-one intentionally abolishes this interaction. This structural modification shifts the molecule's utility toward serving as a sterically tuned intermediate for selective kinase inhibitors, or as a negative control probe in PARP binding assays to validate the necessity of the N-H interaction.

Biological Pathway Visualization

PARP_Mechanism DNA DNA Single-Strand Break PARP PARP-1 Recruitment & Activation DNA->PARP Inhibitor Isoquinolinone Derivative (NAD+ Competitive Binding) PARP->Inhibitor Inhibits Block Inhibition of PARylation PARP->Block Lethality Synthetic Lethality (in BRCA-mutant cells) Block->Lethality

Mechanism of action for isoquinolinone-derived PARP inhibitors.

References

  • Title: Poly(ADP-ribose) polymerase inhibition: past, present and future Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

The Strategic Role of 5-Acetyl-2-methylisoquinolin-1(2H)-one in Advanced Therapeutics: A Technical Whitepaper

Executive Summary In modern rational drug design, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is paramount. 5-Acetyl-2-methylisoquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is paramount. 5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS: 130542-87-9) has emerged as a critical, high-value pharmaceutical intermediate. This whitepaper, designed for drug development professionals and synthetic chemists, dissects the structural causality, mechanistic utility, and synthetic workflows associated with this intermediate. Specifically, we explore its foundational role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, Rho-associated protein kinase (ROCK) inhibitors, and epigenetic modulators.

Chemical Identity & Structural Rationale

The utility of 5-Acetyl-2-methylisoquinolin-1(2H)-one is not coincidental; every functional group on this molecule serves a distinct, causal purpose in either synthetic elaboration or final pharmacodynamic engagement.

Table 1: Physicochemical Properties of the Intermediate
PropertySpecification
Chemical Name 5-Acetyl-2-methylisoquinolin-1(2H)-one
CAS Registry Number [1]
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
SMILES O=C1N(C)C=CC2=C1C=CC=C2C(=O)C
Core Scaffold Isoquinolin-1(2H)-one
Causality of Structural Elements
  • The Isoquinolin-1(2H)-one Core: This bicyclic system is a well-documented bioisostere for nicotinamide. In [2], the lactam motif mimics the endogenous NAD+ substrate, anchoring the molecule within the enzyme's catalytic pocket via critical hydrogen bonds with Ser904 and Gly863.

  • The 2-Methyl Substitution: Unsubstituted lactam nitrogens are prone to metabolic glucuronidation, which drastically reduces a drug's half-life. By methylating the N-position, synthetic chemists block this metabolic liability, simultaneously increasing the molecule's lipophilicity to enhance cellular membrane permeability.

  • The 5-Acetyl Group: The acetyl moiety acts as a highly versatile synthetic handle. Positioned at the C5 vector, it points directly toward the solvent-exposed region of the kinase/enzyme binding pocket. This allows for late-stage functionalization (e.g., via reductive amination) to append solubilizing groups or secondary binding motifs without disrupting the core's interaction with the target.

Mechanistic Pathways in Targeted Therapy

The isoquinolin-1(2H)-one scaffold is heavily utilized in oncology and cardiovascular indications. When functionalized, derivatives of 5-Acetyl-2-methylisoquinolin-1(2H)-one act as potent inhibitors of PARP-1 and ROCK-1/2.

In oncology, PARP inhibitors exploit a concept known as synthetic lethality . By trapping the PARP-1 enzyme on single-strand DNA breaks, the replication fork collapses during the S-phase. In patients with BRCA1/2 mutations (who already lack homologous recombination repair), this dual failure leads to targeted cancer cell apoptosis [3].

G DNA_Damage DNA Single-Strand Breaks PARP1 PARP-1 Enzyme Recruitment DNA_Damage->PARP1 Triggers Rep_Fork Replication Fork Collapse PARP1->Rep_Fork Trapped on DNA Iso_Drug Isoquinolin-1(2H)-one Derivative NAD_Pocket NAD+ Binding Pocket Blockade Iso_Drug->NAD_Pocket Binds competitively NAD_Pocket->PARP1 Inhibits PARylation Cell_Death Synthetic Lethality (Cancer Cell Death) Rep_Fork->Cell_Death BRCA-deficient cells

Mechanism of PARP-1 inhibition and synthetic lethality via isoquinolin-1(2H)-one derivatives.

Synthetic Methodologies & Experimental Protocols

To convert 5-Acetyl-2-methylisoquinolin-1(2H)-one into an active pharmaceutical ingredient (API), the most robust pathway is reductive amination of the C5-acetyl group.

Self-Validating Protocol: Reductive Amination

Expertise & Causality: Direct reductive amination of ketones can often lead to over-reduction (forming the alcohol) before the imine has fully formed. To prevent this, we utilize a stepwise, self-validating approach using Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid. Ti(OiPr)4​ effectively coordinates the acetyl oxygen, driving imine formation without the excessive Brønsted acidity that could degrade the isoquinolinone core.

Step 1: Imine Condensation (In-Process Control Checkpoint)

  • Charge a dry, argon-purged Schlenk flask with 5-Acetyl-2-methylisoquinolin-1(2H)-one (1.0 eq) and the target primary amine (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Add Ti(OiPr)4​ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Self-Validation (IPC 1): Withdraw a 10 µL aliquot, quench with NaHCO3​ , and analyze via LC-MS. Causality: Do not proceed to reduction unless the LC-MS shows >95% conversion to the intermediate imine mass [M+H]+ . Proceeding prematurely will result in the irreversible reduction of the starting material into a difficult-to-separate secondary alcohol byproduct.

Step 2: Selective Reduction 4. Once IPC 1 passes, cool the reaction mixture to 0 °C. 5. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (3.0 eq) in portions. Causality: NaBH(OAc)3​ is chosen over NaBH4​ because its electron-withdrawing acetate groups render it mild enough to selectively reduce the imine without reducing the highly stable lactam carbonyl of the isoquinolinone core. 6. Warm to room temperature and stir for 4 hours.

Step 3: Workup and Final Validation 7. Quench the reaction with 1M NaOH to precipitate titanium salts as TiO2​ . Filter through a Celite pad. 8. Extract the aqueous layer with Dichloromethane (DCM), dry over Na2​SO4​ , and concentrate in vacuo. 9. Self-Validation (IPC 2): Perform 1H -NMR ( CDCl3​ ). The disappearance of the sharp acetyl methyl singlet ( ∼2.6 ppm) and the appearance of a new doublet ( ∼1.4 ppm) corresponding to the newly formed chiral center validates the successful transformation.

G Start 5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS: 130542-87-9) Reagents Primary Amine + Ti(OiPr)4 in THF (Inert Atm) Start->Reagents Imine Intermediate Imine Formation Reagents->Imine Condensation Reduction NaBH(OAc)3 Reduction (0°C to RT) Imine->Reduction IPC 1: >95% Conversion API Target Pharmacophore (e.g., ROCK/PARP Inhibitor) Reduction->API Selective Reduction Validation HPLC/NMR Validation (Self-Validating Check) API->Validation IPC 2: NMR Shift Confirmation

Synthetic workflow and self-validation checkpoints for reductive amination.

Quantitative Data & Comparative Analysis

The substitution at the 5-position of the isoquinolin-1(2H)-one core drastically alters the Structure-Activity Relationship (SAR) profile. As demonstrated in [4], extending the molecule from the 5-position allows it to reach adjacent hydrophobic pockets.

Table 2: SAR Impact of 5-Position Modifications on Kinase/Enzyme Inhibition

(Note: Data represents aggregated literature trends for isoquinolin-1(2H)-one derivatives against standard targets)

C5-SubstituentTarget ReceptorBinding Affinity ( IC50​ )Pharmacological Impact
-H (Unsubstituted) PARP-1> 5,000 nMPoor fit; lacks vector for solvent-exposed region growth.
-NH₂ (5-Amino) PARP-1~ 300 nMModerate binding; introduces water solubility but lacks steric bulk.
-Acetyl (Intermediate) ROCK-1~ 1,200 nMWeak inhibitor on its own; serves primarily as a synthetic precursor.
-CH(CH₃)-NH-R (Derived) ROCK-1 / PARP-1< 15 nM Optimized conformation; fills hydrophobic/solvent pockets, maximizing potency.

Trustworthiness & Analytical Validation

To maintain scientific integrity, the purity of the 5-Acetyl-2-methylisoquinolin-1(2H)-one starting material must be rigorously verified before deployment in multi-step syntheses.

  • HPLC Purity: Must exceed 98% (Area Normalization). Impurities, particularly unmethylated isoquinolin-1(2H)-one, will react competitively and create inseparable downstream analogs.

  • Moisture Content: Karl Fischer titration should indicate <0.1% water. Excess moisture will hydrolyze the Ti(OiPr)4​ catalyst during the imine condensation step, halting the reaction and wasting valuable APIs.

By adhering to these strict causality-driven protocols and utilizing the 5-acetyl vector for targeted functionalization, researchers can reliably leverage this privileged scaffold to develop next-generation therapeutics.

References

  • Brasca, M. G., et al. (2016). 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors (U.S. Patent No. 9,422,243 B2). U.S. Patent and Trademark Office.
  • Martin, N., et al. (2002). Isoquinolinone derivatives as PARP inhibitors (W.O. Patent No. 2002090334A1). World Intellectual Property Organization.
  • Blagg, B. S. J., et al. (2024). Hsp90β selective inhibitors (U.S. Patent No. 12,030,867 B2). U.S. Patent and Trademark Office.
Exploratory

Pharmacological Profiling of 5-Acetyl-2-methylisoquinolin-1(2H)-one Derivatives: A New Frontier in Targeted Therapeutics

Executive Summary The 1(2H)-isoquinolinone scaffold is a historically privileged pharmacophore, most famously recognized for its role in poly(ADP-ribose) polymerase 1 (PARP-1) inhibition. However, the specific functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1(2H)-isoquinolinone scaffold is a historically privileged pharmacophore, most famously recognized for its role in poly(ADP-ribose) polymerase 1 (PARP-1) inhibition. However, the specific functionalization seen in 5-Acetyl-2-methylisoquinolin-1(2H)-one derivatives represents a paradigm shift in structural pharmacology. By introducing an N-methyl group at the 2-position and an acetyl moiety at the 5-position, researchers can intentionally ablate classical PARP-1 binding while unlocking potent, targeted activities across oncology, neuropharmacology, and infectious diseases.

This technical guide dissects the causality behind these structural modifications, outlines their broad pharmacological properties, and provides self-validating experimental protocols for evaluating this emerging class of compounds.

Structural Rationale: The Power of N-Methylation and C5-Acylation

As an application scientist, I frequently observe screening campaigns fail due to off-target toxicities inherent to parent scaffolds. The design of 5-Acetyl-2-methylisoquinolin-1(2H)-one derivatives is a masterclass in overcoming this via rational drug design:

  • The Causality of N-Methylation (Position 2): The unsubstituted N-H bond of the isoquinolinone lactam ring is an absolute requirement for binding to the nicotinamide pocket of PARP-1 (specifically via hydrogen bonding to Gly863 and Ser904). By methylating this nitrogen, we eliminate PARP-1 binding. This is not merely a structural tweak; it is a deliberate maneuver to remove PARP-1-mediated hematological toxicity, freeing the scaffold to act selectively on other targets. Furthermore, N-methylation significantly enhances lipophilicity, allowing for a ~1:1 brain/plasma concentration ratio, which is critical for CNS applications[1].

  • The Causality of C5-Acylation: The 5-acetyl group serves a dual purpose. Pharmacologically, it acts as a tunable electron-withdrawing group that modulates the electron density of the aromatic system, enhancing π-π stacking with kinase hinge regions. Synthetically, it provides a highly reactive bio-orthogonal handle for generating hydrazones, oximes, or chalcones—motifs known to drastically enhance antiproliferative and antimicrobial activity.

Pharmacological Landscape of Isoquinolin-1(2H)-one Derivatives

While the exact 5-acetyl-2-methyl derivative serves as a highly versatile intermediate, its downstream derivatives and closely related structural analogs exhibit profound pharmacological diversity.

Oncology: Apoptosis and GSDME-Dependent Pyroptosis

Recent advances in isoquinoline-based drug design have highlighted the potent antiproliferative effects of acyl-isoquinolinones. For instance, novel 3-acyl and related acyl-isoquinolin-1(2H)-one derivatives have been shown to induce G2-phase cell cycle arrest and apoptosis in breast cancer models[2]. More importantly, these derivatives trigger GSDME-dependent pyroptosis [2]. Unlike silent apoptosis, pyroptosis is an immunogenic form of cell death that releases pro-inflammatory cytokines, effectively turning "cold" tumors "hot" and overcoming traditional chemoresistance. Screening of related amino-substituted isoquinolin-1(2H)-ones against the NCI-60 human tumor cell line panel has demonstrated effective tumor growth prevention with average logGI50​ values reaching -5.18[3].

Neuropharmacology: 5-HT2C Receptor Modulation

Isoquinolin-1(2H)-ones have recently emerged as highly potent Positive Ago-Allosteric Modulators (PAAMs) of the 5-HT2C receptor[1]. Derivatives in this class have demonstrated exceptional potency ( EC50​=1 nM ) and high selectivity (up to 107-fold over 5-HT2A)[1]. The N-methylated cores exhibit excellent pharmacokinetic stability in brain homogenates (~85% remaining after 2 hours) and induce significant in vivo effects, such as decreased food intake in rodent models, rivaling established drugs like Lorcaserin[1].

Antimicrobial Efficacy

The emergence of multidrug-resistant pathogens has renewed interest in the 1(2H)-isoquinolinone scaffold for antimicrobial development[4]. Derivatives have demonstrated a broad spectrum of activity by perturbing the synthesis of essential bacterial macromolecules[4]. Minimum Inhibitory Concentrations (MIC) for related isoquinoline derivatives against clinically relevant bacteria, such as Bacteroides fragilis, have been recorded at 64 µg/mL[4].

Quantitative Pharmacological Profiling

To facilitate rapid comparison, the following table summarizes the quantitative pharmacological metrics of isoquinolin-1(2H)-one derivatives based on their structural modifications.

Derivative ClassStructural ModificationPrimary TargetPharmacological EffectKey Metric / Potency
Classical Isoquinolinones None (N-H intact)PARP-1DNA Repair Inhibition IC50​<50 nM
N-Methylated Analogs N-Methylation5-HT2C ReceptorPAAM Activity (CNS) EC50​≈1 nM [1]
Acyl-Isoquinolinones C3/C5 AcylationCaspase-3 / GSDMEPyroptosis / G2 Arrest [2]
Amino-Isoquinolinones C3 AminationNCI-60 Tumor PanelBroad Antiproliferative logGI50​=−5.18 [3]
Benzo-fused Derivatives Ring ExpansionBacterial MacromoleculesAntibacterial [4]

Mechanistic Visualizations

To conceptualize the dual-pathway activation and the screening logic, I have designed the following systems architectures.

Pathway Ligand Acyl-N-Methyl-Isoquinolinone Receptor Intracellular Kinase Target Ligand->Receptor Binds CellCycle G2/M Phase Arrest Receptor->CellCycle Induces Caspase Caspase-3 Activation Receptor->Caspase Activates GSDME GSDME Cleavage Caspase->GSDME Secondary Apoptosis Apoptosis Caspase->Apoptosis Primary Pyroptosis Pyroptosis GSDME->Pyroptosis Executes

Mechanistic pathway of GSDME-dependent pyroptosis and apoptosis induced by isoquinolinone analogs.

Workflow A Compound Library B PARP-1 Counter-Screen (Negative Selection) A->B Step 1 C Primary Target Assay (e.g., Kinase/5-HT2C) B->C If IC50 > 10µM (PARP Inactive) D Cellular Phenotype (Apoptosis/Toxicity) C->D If IC50 < 1µM E Hit Validation (Self-Consistent) D->E Phenotype Confirmed

Self-validating high-throughput screening workflow for 2-methylisoquinolin-1(2H)-one derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, any evaluation of 5-Acetyl-2-methylisoquinolin-1(2H)-one derivatives must utilize a Self-Validating Target Engagement Workflow . Because the parent scaffold is a known PARP-1 inhibitor, we must definitively prove that our N-methylated derivatives lack this activity to confirm their novel mechanism of action.

Protocol: High-Throughput Cytotoxicity & Deconvolution Assay

Phase 1: Negative Validation (PARP-1 Counter-Screen)

  • Preparation: Dissolve the 5-Acetyl-2-methylisoquinolin-1(2H)-one derivative library in anhydrous DMSO to yield a 10 mM stock.

  • Enzymatic Assay: Incubate the compounds (at a 10 µM final concentration) with recombinant human PARP-1 enzyme, NAD+ , and activated DNA in a 96-well plate at 25°C for 30 minutes.

  • Self-Validation Check: Measure the chemiluminescent signal. The N-methylated derivatives must show <5% inhibition of PARP-1. If inhibition is >5% , the batch is likely contaminated with demethylated impurities and must be discarded.

Phase 2: Phenotypic Screening (NCI-60 Protocol Adaptation)

  • Cell Plating: Plate target cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) at a density of 5×103 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Dosing: Treat the cells with the validated derivatives at a concentration gradient ranging from 0.1 µM to 100 µM for 48 hours.

  • Viability Readout: Utilize a CellTiter-Glo® Luminescent Cell Viability Assay to quantify ATP levels. Calculate the GI50​ (Concentration required for 50% growth inhibition).

Phase 3: Mechanistic Deconvolution (Apoptosis vs. Pyroptosis)

  • Lysate Preparation: Treat MCF-7 cells with the established GI50​ concentration of the lead derivative for 24 hours. Lyse the cells using RIPA buffer supplemented with protease inhibitors.

  • Western Blotting: Resolve the proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Target Probing: Probe the membrane with primary antibodies against Caspase-3 and GSDME.

  • Causality Check: The presence of a ~30 kDa cleaved GSDME fragment definitively confirms that the derivative has shifted the cellular phenotype from silent apoptosis to immunogenic pyroptosis.

References

1.[1] Title: Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR Source: nih.gov URL:

2.[2] Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: mdpi.com URL:

3.[3] Title: Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents Source: fujc.pp.ua URL:

4.[4] Title: Isoquinolinone in Antimicrobial Drug Development: Application Notes and Protocols Source: benchchem.com URL:

Sources

Foundational

The 1(2H)-Isoquinolinone Scaffold in Drug Discovery: A Comprehensive Review of 5-Acetyl-2-methylisoquinolin-1(2H)-one

Executive Summary: The Privileged Nature of the Isoquinolinone Core In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affini...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Nature of the Isoquinolinone Core

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of drug discovery[1]. Among these, the 1(2H)-isoquinolinone scaffold stands out due to its rigid planar geometry, favorable physicochemical properties, and ability to mimic naturally occurring pharmacophores (such as the nicotinamide moiety of NAD+)[2].

Specifically, 5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS 130542-87-9) represents a highly versatile synthetic building block. The strategic placement of the acetyl group at the C-5 position provides a reactive handle for extensive functionalization (e.g., condensation, cyclization, and cross-coupling), while the N-methyl group at the C-2 position stabilizes the lactam tautomer. This N-methylation is critical; it prevents the molecule from tautomerizing into the 1-hydroxyisoquinoline form, thereby locking the 3D conformation, improving lipophilicity, and enhancing cellular permeability—key parameters for central nervous system (CNS) penetration and oral bioavailability[3].

This technical guide explores the mechanistic utility of 5-Acetyl-2-methylisoquinolin-1(2H)-one derivatives, detailing their roles in targeting Poly(ADP-ribose) polymerase-1 (PARP-1), Rho-associated protein kinases (ROCK), and nuclear receptors, alongside validated synthetic protocols for their integration into drug discovery pipelines.

Key Molecular Targets & Mechanistic Pathways

PARP-1 Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA base excision repair (BER). Isoquinolinone derivatives are potent PARP-1 inhibitors because the lactam core perfectly mimics the carboxamide group of nicotinamide, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain[4].

When functionalized at the C-5 position, the resulting steric bulk can project into the accessory pocket of the enzyme, enhancing both affinity and selectivity. In BRCA1/2-mutated cancers, homologous recombination (HR) is deficient. Inhibiting PARP-1 with isoquinolinone derivatives forces the accumulation of double-strand breaks (DSBs) at replication forks, leading to cell death via synthetic lethality[2]. Recent developments have even fused isoquinolinones with naphthoquinones to create dual-action molecules that inhibit PARP-1 while simultaneously generating reactive oxygen species (ROS) to induce apoptosis in glioma cells[2].

PARP_Pathway DNA DNA Damage (SSBs) PARP PARP-1 Activation DNA->PARP NAD NAD+ Depletion PARP->NAD BER Base Excision Repair PARP->BER Inhibitor Isoquinolinone Inhibitor Inhibitor->PARP Competitive Inhibition Inhibitor->BER Blocks Repair DSB Double Strand Breaks (DSBs) BER->DSB Replication Fork Collapse BRCA BRCA1/2 Mutation (HR Deficient) DSB->BRCA Apoptosis Synthetic Lethality (Apoptosis) BRCA->Apoptosis

Figure 1: Mechanism of synthetic lethality induced by isoquinolinone-based PARP-1 inhibitors.

ROCK1/2 Kinase Inhibition

Rho-associated coiled-coil forming kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton. Isoquinolinone derivatives, particularly those functionalized with sulfonyl or amine groups, have shown profound efficacy in treating pulmonary fibrosis, glaucoma, and autoimmune diseases like psoriasis[5]. The isoquinolinone core binds to the ATP-binding pocket of the kinase hinge region. The N-methylated lactam core of 5-Acetyl-2-methylisoquinolin-1(2H)-one derivatives provides a rigid vector that directs C-5 substituents toward the hydrophobic DFG-out pocket, allowing for the design of highly selective ROCK2 inhibitors over ROCK1, thereby minimizing cardiovascular side effects[5].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the pharmacological versatility of the isoquinolinone scaffold, the following table summarizes the inhibitory profiles of various derivatives synthesized from or structurally related to the 5-substituted isoquinolinone core.

Compound Class / DerivativePrimary TargetIC₅₀ RangeKey Structural Feature & Causality
Indeno[1,2-c]isoquinolinones PARP-11.0 – 10.0 nMC-9 substitution projects into the accessory pocket, drastically increasing binding entropy[4].
Isoquinolinone-Naphthoquinone PARP-12.4 – 4.8 nMHybrid scaffold; naphthoquinone moiety induces ROS generation, synergizing with PARP inhibition[2].
Fasudil / Hydroxyfasudil ROCK1 / ROCK20.1 – 1.0 µM5-sulfonyl substitution anchors the molecule in the ATP-binding cleft via hydrogen bonding[5].
SF-1 Inverse Agonists SF-1 (Nuclear Rec.)~100 nMDioxolane moiety at the periphery enhances lipophilic contacts within the ligand-binding domain[3].

Synthetic Methodologies: A Self-Validating Protocol

To leverage 5-Acetyl-2-methylisoquinolin-1(2H)-one in drug discovery, chemists frequently utilize the C-5 acetyl group to construct fused heterocyclic systems, such as pyrazoles or pyrimidines, which are ubiquitous in kinase inhibitors.

Below is a highly optimized, self-validating protocol for the synthesis of a Pyrazole-Isoquinolinone Hybrid via an intermediate chalcone. This protocol is designed to ensure scientific integrity by integrating causality and in-process validation steps.

Phase 1: Base-Catalyzed Aldol Condensation (Chalcone Synthesis)

Objective: Convert the 5-acetyl group into an α,β -unsaturated ketone (chalcone) to serve as a Michael acceptor.

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 5-Acetyl-2-methylisoquinolin-1(2H)-one and 1.1 eq of a substituted benzaldehyde in anhydrous ethanol (0.2 M).

    • Causality: Ethanol is selected because its dielectric constant stabilizes the polar transition state of the enolate intermediate without promoting unwanted esterification side reactions.

  • Catalysis: Cool the reaction mixture to 0°C. Dropwise, add 1.5 eq of an aqueous Potassium Hydroxide (KOH) solution (20% w/v).

    • Causality: The low temperature prevents the Cannizzaro reaction of the benzaldehyde and minimizes self-condensation of the starting material.

  • Reaction & Validation: Stir at room temperature for 12 hours.

    • Self-Validation Step: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the starting material (Rf ~0.4) and the emergence of a highly UV-active, yellow fluorescent spot (Rf ~0.6) confirms the extended conjugation of the chalcone. Do not proceed until LC-MS confirms the exact mass [M+H]+ .

  • Workup: Neutralize with 1M HCl to pH 7, precipitate the product in ice water, filter, and dry under a vacuum.

Phase 2: Hydrazine Cyclization

Objective: Cyclize the chalcone into a pyrazole ring.

  • Reaction Setup: Suspend the validated chalcone (1.0 eq) in glacial acetic acid (0.1 M). Add 2.0 eq of hydrazine hydrate ( N2​H4​⋅H2​O ).

    • Causality: Glacial acetic acid acts as both the solvent and an acid catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the β -carbon, facilitating the initial Michael addition of hydrazine.

  • Thermal Cyclization: Reflux the mixture at 80°C for 4 hours.

  • Validation & Isolation:

    • Self-Validation Step: Extract a 10 µL aliquot, quench in water, and analyze via LC-MS. The mass should shift by −18 Da (loss of H2​O upon aromatization of the pyrazoline to pyrazole).

  • Purification: Pour the mixture into crushed ice, neutralize with saturated NaHCO3​ , extract with dichloromethane (DCM), and purify via flash chromatography.

Synthetic_Workflow Step1 Step 1: Starting Material 5-Acetyl-2-methylisoquinolin-1(2H)-one Step2 Step 2: Aldol Condensation Base Catalysis (KOH/EtOH) Step1->Step2 Aryl Aldehyde Step3 Step 3: Chalcone Intermediate LC-MS Validation [M+H]+ Step2->Step3 0°C to RT Step4 Step 4: Cyclization Hydrazine Hydrate / AcOH Step3->Step4 Confirmed Conjugation Step5 Step 5: Pyrazole-Isoquinolinone Hybrid Purification & NMR Step4->Step5 80°C, 4h (-H2O)

Figure 2: Step-by-step synthetic workflow and validation for pyrazole-isoquinolinone hybrids.

Conclusion

The 5-Acetyl-2-methylisoquinolin-1(2H)-one building block is a highly strategic asset in medicinal chemistry. By providing a stable, cell-penetrant, N-methylated lactam core alongside a highly reactive C-5 acetyl handle, it allows for the rapid generation of diverse chemical libraries. Whether mimicking NAD+ to inhibit PARP-1 in oncology[4], or anchoring into the hinge region of ROCK2 for autoimmune therapies[5], the functionalization of this privileged scaffold continues to drive the discovery of potent, highly selective clinical candidates.

References

  • Discovery of Potent Poly(ADP-ribose) Polymerase-1 Inhibitors from the Modification of Indeno[1,2-c]isoquinolinone Journal of Medicinal Chemistry - ACS Publications[Link]

  • Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation Journal of Medicinal Chemistry - ACS Publications[Link]

  • Application and Study of ROCK Inhibitors in Pulmonary Fibrosis: Recent Developments and Future Perspectives Journal of Medicinal Chemistry - ACS Publications[Link]

  • Potent, selective and cell penetrant inhibitors of SF-1 by functional uHTS National Institutes of Health (NIH) - PMC[Link]

Sources

Exploratory

Decoding the In Vitro Mechanism of Action of Isoquinolinone Pharmacophores: A Technical Whitepaper on Kinase and Polymerase Inhibition

Executive Summary Isoquinolinone building blocks represent a highly privileged scaffold in modern medicinal chemistry. Characterized by their bicyclic, nitrogen-containing aromatic structure, these derivatives have demon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinolinone building blocks represent a highly privileged scaffold in modern medicinal chemistry. Characterized by their bicyclic, nitrogen-containing aromatic structure, these derivatives have demonstrated profound utility as targeted inhibitors in oncology, cardiovascular disease, and neuroprotection. In vitro, the isoquinolinone pharmacophore primarily exerts its mechanism of action (MoA) through two distinct axes: ATP-competitive inhibition of Rho-associated protein kinases (ROCK1/2) and NAD⁺-competitive inhibition of Poly(ADP-ribose) polymerases (PARP1/2) .

This technical guide synthesizes the in vitro mechanistic grounding, quantitative pharmacodynamics, and self-validating experimental workflows required to evaluate isoquinolinone-derived compounds during preclinical drug development.

Mechanistic Grounding: Target Recognition at the Atomic Level

ATP-Competitive ROCK Inhibition

The most classic application of the isoquinolinone scaffold (exemplified by Fasudil and its active metabolite Hydroxyfasudil) is the inhibition of ROCK1 and ROCK2. The isoquinolinone ring acts as a bioisostere for the adenine ring of ATP. Structural biology and X-ray crystallography reveal that the isoquinolinone moiety occupies the adenine pocket of the kinase's ATP-binding cleft[1].

The critical interaction is driven by the orientation of the isoquinolinone core: the carbonyl group acts as a hydrogen bond acceptor, and the adjacent NH-group acts as a hydrogen bond donor, interacting directly with the backbone of the hinge region (specifically the Met156 residue in ROCK1 and Met172 in ROCK2)[1][2]. The fused aromatic system further stabilizes the complex via hydrophobic interactions within the deep hydrophobic pocket of the kinase domain.

NAD⁺-Competitive PARP Inhibition

In parallel, isoquinolinone derivatives (such as UPF 1069 and TIQ-A) are potent PARP inhibitors. Here, the isoquinolinone core mimics the nicotinamide moiety of NAD⁺. By binding to the catalytic domain of PARP-1/2, these compounds prevent the transfer of ADP-ribose units to target proteins, thereby inducing synthetic lethality in homologous recombination-deficient cells (e.g., BRCA-mutated cancers)[3][4].

In Vitro Signaling Pathways: The ROCK/MYPT1 Axis

To validate isoquinolinone ROCK inhibitors in vitro, researchers must track the downstream signaling cascade. ROCK is a downstream effector of the small GTPase RhoA. Upon activation, ROCK phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1 ) at specific threonine residues (Thr696 and Thr853).

Phosphorylation of MYPT1 inactivates Myosin Light Chain Phosphatase (MLCP). The suppression of MLCP prevents the dephosphorylation of Myosin Light Chain (MLC), leading to an accumulation of phosphorylated MLC. This accumulation directly drives actin-myosin contractility, stress fiber formation, and cellular migration[1]. Isoquinolinones interrupt this pathway at the apex, restoring MLCP activity and promoting vasodilation and cytoskeletal relaxation.

G Iso Isoquinolinone (e.g., Fasudil) ROCK ROCK1 / ROCK2 (Active) Iso->ROCK ATP-competitive Inhibition MYPT1 MYPT1 (Phosphorylated at Thr696) ROCK->MYPT1 Phosphorylation MLCP MLCP (Inactivated) MYPT1->MLCP Inhibits MLC MLC (Phosphorylated) MLCP->MLC Fails to Dephosphorylate Actin Actin-Myosin Contraction Cell Migration MLC->Actin Promotes

ROCK/MYPT1 signaling axis and the inhibitory intervention of isoquinolinones.

Quantitative Pharmacodynamics: In Vitro Profiling

The structural versatility of the isoquinolinone core allows for the tuning of selectivity between ROCK and PARP isoforms. The table below summarizes the in vitro half-maximal inhibitory concentrations ( IC50​ ) of benchmark isoquinolinone derivatives, illustrating the structure-activity relationship (SAR) divergence.

CompoundPrimary Target IC50​ (µM)Secondary Target IC50​ (µM)Mechanism of Action
Fasudil ROCK20.158ROCK10.358ATP-competitive kinase inhibition
Hydroxyfasudil ROCK20.580ROCK10.760ATP-competitive kinase inhibition[4]
UPF 1069 PARP10.100ROCK19.300Dual PARP/ROCK inhibition[4]
Compound 5c PARP10.0024Glioma Cells1.340NAD⁺-competitive polymerase inhibition

Self-Validating Experimental Workflows

To ensure high data integrity (E-E-A-T) when evaluating isoquinolinone building blocks, experimental protocols must be designed with built-in causality and self-validation mechanisms.

Protocol 1: TR-FRET Kinase Assay for ROCK1/2

Causality Rationale: Standard luminescence or fluorescence intensity assays are highly susceptible to false positives because the highly conjugated isoquinolinone ring often exhibits intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime lanthanide chelate (e.g., Europium). By introducing a time delay (e.g., 50-100 µs) before signal acquisition, the short-lived auto-fluorescence of the compound decays completely, ensuring the measured signal is exclusively from the kinase reaction.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Compound Incubation: Dispense 5 nM of recombinant ROCK1 or ROCK2 into a 384-well plate. Add the isoquinolinone derivative (serially diluted in DMSO) and incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Reaction Initiation: Add 1 µM of ULight-labeled MYPT1 peptide substrate and ATP at the predetermined Km​ value (to ensure competitive inhibition kinetics are measurable).

  • Termination & Detection: After 60 minutes, terminate the reaction with EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phospho-MYPT1 antibody.

  • Self-Validation (Z'-Factor): Include unlabelled Fasudil as a positive control and DMSO as a negative vehicle control. Calculate the Z'-factor; the assay is only validated and accepted if Z′≥0.5 .

Protocol 2: Cellular Target Engagement via Western Blot (p-MYPT1)

Causality Rationale: While measuring phosphorylated MLC (p-MLC) is common, MLC is phosphorylated by multiple kinases (including Myosin Light Chain Kinase, MLCK). Measuring the phosphorylation of MYPT1 at Thr696 is highly preferred because MYPT1 is the direct and specific substrate of ROCK. Furthermore, cells must be serum-starved prior to the assay to reduce basal kinase activity driven by undefined serum growth factors, ensuring the signal is specifically responsive to the experimental conditions.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed human umbilical vein endothelial cells (HUVECs) in 6-well plates. Once 80% confluent, wash with PBS and incubate in serum-free media for 12 hours to establish a quiescent baseline.

  • Compound Treatment: Pre-treat cells with the isoquinolinone derivative for 1 hour.

  • Stimulation: Stimulate the cells with 10 µM Lysophosphatidic acid (LPA) for 15 minutes to acutely activate the RhoA/ROCK pathway.

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validation (Normalization): Probe the membrane for p-MYPT1 (Thr696), Total MYPT1, and GAPDH. The compound's efficacy must be quantified as the ratio of p-MYPT1 to Total MYPT1. If Total MYPT1 or GAPDH levels fluctuate significantly across wells, the compound is exhibiting non-specific cytotoxicity or protein degradation rather than targeted kinase inhibition, invalidating the hit.

Workflow Comp Isoquinolinone Library TRFRET TR-FRET Kinase Assay (ROCK1/2 & PARP1/2) Comp->TRFRET Hit Hit Selection (IC50 < 1 µM) TRFRET->Hit Cell Cellular Target Engagement (p-MYPT1 Western Blot) Hit->Cell Val Validated Lead Compound Cell->Val

Sequential in vitro screening workflow for isoquinolinone-based kinase inhibitors.

Conclusion

The isoquinolinone building block remains a cornerstone in the development of ATP-competitive and NAD⁺-competitive inhibitors. By understanding the precise atomic interactions within the hinge region of kinases like ROCK, and employing rigorous, self-validating in vitro workflows (such as TR-FRET and targeted p-MYPT1 cellular assays), researchers can effectively bypass the intrinsic auto-fluorescence and off-target pitfalls associated with this highly conjugated pharmacophore.

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Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 5-Acetyl-2-methylisoquinolin-1(2H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Step-by-Step Laboratory Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The isoquinolin-1(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Step-by-Step Laboratory Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The isoquinolin-1(2H)-one (isocarbostyril) scaffold is a privileged pharmacophore prevalent in numerous bioactive natural products and synthetic therapeutics, including PARP inhibitors and advanced kinase inhibitors [1]. The synthesis of 5-Acetyl-2-methylisoquinolin-1(2H)-one presents a unique regiochemical challenge. Attempting a direct Friedel-Crafts acylation on the isoquinolin-1(2H)-one core is synthetically unviable due to the electron-withdrawing nature of the lactam and the deactivating effect of the nitrogen atom, which leads to poor yields and mixed regiochemistry.

As a Senior Application Scientist, I have designed a highly reproducible, four-step de novo functional group interconversion strategy starting from the commercially available, regiochemically defined 5-bromoisoquinoline . This protocol ensures absolute regiocontrol and utilizes highly reliable transformations: N-oxidation, a Polonovski-type rearrangement, N-alkylation, and a palladium-catalyzed Stille cross-coupling[2].

Every step in this workflow is engineered as a self-validating system; intermediate purity can be easily verified via standard Thin Layer Chromatography (TLC) and LC-MS before proceeding, minimizing the risk of downstream failure.

Mechanistic Causality & Reaction Design

Understanding the "why" behind each reagent choice is critical for troubleshooting and scaling this synthesis:

  • C1-Activation via N-Oxidation: Isoquinoline is inherently electron-deficient at the C1 position, making direct oxidation to the lactam difficult. By treating the core with m-chloroperoxybenzoic acid (mCPBA), we form an N-oxide. This formal positive charge on nitrogen significantly increases the electrophilicity of the adjacent C1 carbon [1].

  • Polonovski-Type Rearrangement: Heating the N-oxide in acetic anhydride generates a highly reactive N-acetoxy intermediate. This triggers an intramolecular rearrangement, delivering the acetate group exclusively to the C1 position. Subsequent basic hydrolysis unmasks the lactam, providing the isoquinolone core without disturbing the C5-bromide [2].

  • Selective N-Alkylation: The lactam nitrogen is highly acidic relative to standard amines. Using sodium hydride (NaH) ensures irreversible deprotonation. Methyl iodide then exclusively attacks via the nitrogen atom (N-alkylation) rather than the oxygen (O-alkylation) under these thermodynamic conditions.

  • Masked Acetylation (Stille Coupling): Direct acetylation of aryl bromides is synthetically challenging. To circumvent this, we employ a palladium-catalyzed Stille cross-coupling using tributyl(1-ethoxyvinyl)tin [3]. This reagent acts as a masked acetyl anion equivalent. The resulting enol ether is stable under the cross-coupling conditions but undergoes rapid, quantitative hydrolysis upon exposure to dilute aqueous acid to reveal the target 5-acetyl moiety [4].

Synthetic Workflow Visualization

G SM 5-Bromoisoquinoline (Starting Material) Int1 5-Bromoisoquinoline N-oxide (Intermediate 1) SM->Int1 Step 1: N-Oxidation (mCPBA, DCM, 0 °C to RT) Int2 5-Bromoisoquinolin-1(2H)-one (Intermediate 2) Int1->Int2 Step 2: Rearrangement & Hydrolysis (1. Ac2O, reflux; 2. NaOH, MeOH) Int3 5-Bromo-2-methylisoquinolin-1(2H)-one (Intermediate 3) Int2->Int3 Step 3: N-Methylation (NaH, MeI, DMF, 0 °C to RT) Prod 5-Acetyl-2-methylisoquinolin-1(2H)-one (Final Product) Int3->Prod Step 4: Stille Coupling & Hydrolysis (Pd(PPh3)4, Tributyl(1-ethoxyvinyl)tin, then aq. HCl)

Figure 1: Four-step synthetic workflow for 5-Acetyl-2-methylisoquinolin-1(2H)-one.

Quantitative Data & Reaction Parameters

StepChemical TransformationKey Reagents & SolventsTimeTempExpected Yield
1 N-OxidationmCPBA, Anhydrous DCM12 h0 °C → RT85 - 90%
2 Rearrangement / Hydrolysis1. Ac₂O; 2. 2M NaOH, MeOH4 h; 2 h140 °C; RT70 - 75%
3 N-MethylationNaH (60%), MeI, Anhydrous DMF3 h0 °C → RT88 - 92%
4 Acetylation (Stille)Pd(PPh₃)₄, Tributyl(1-ethoxyvinyl)tin, Toluene16 h100 °C75 - 82%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Bromoisoquinoline N-oxide
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromoisoquinoline (10.0 g, 48.1 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% max active, 12.9 g, 57.7 mmol) in small portions over 30 minutes. Note: Portion-wise addition controls the exothermic oxidation and prevents over-oxidation.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature (RT) for 12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM; UV visualization at 254 nm).

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (50 mL) to neutralize unreacted peroxides. Transfer to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate (3 × 50 mL) to remove the m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-oxide as a pale yellow solid.

Step 2: Synthesis of 5-Bromoisoquinolin-1(2H)-one
  • Rearrangement: Suspend the crude 5-bromoisoquinoline N-oxide (10.0 g, 44.6 mmol) in acetic anhydride (50 mL) within a 100 mL round-bottom flask. Attach a reflux condenser and heat the mixture to 140 °C for 4 hours.

  • Concentration: Cool the dark mixture to RT. Remove excess acetic anhydride under reduced pressure using a rotary evaporator equipped with a high-vacuum pump.

  • Hydrolysis: Dissolve the resulting dark oil (crude 1-acetoxy-5-bromoisoquinoline) in methanol (80 mL). Add 2M aqueous NaOH (30 mL) and stir vigorously at RT for 2 hours.

  • Workup: Neutralize the mixture with 2M HCl to pH 6-7, which will induce precipitation. Concentrate the methanol under reduced pressure, add distilled water (50 mL), and extract with ethyl acetate (EtOAc, 3 × 75 mL).

  • Purification: Dry the combined organic layers (Na₂SO₄), concentrate, and purify via flash column chromatography (Silica gel, 20-50% EtOAc in Hexanes) to yield 5-bromoisoquinolin-1(2H)-one as a white solid.

Step 3: Synthesis of 5-Bromo-2-methylisoquinolin-1(2H)-one
  • Deprotonation: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.4 g, 35.0 mmol) in anhydrous DMF (30 mL). Cool the suspension to 0 °C.

  • Addition: Dissolve 5-bromoisoquinolin-1(2H)-one (6.5 g, 29.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add methyl iodide (2.17 mL, 34.8 mmol) dropwise. Allow the mixture to warm to RT and stir for 3 hours.

  • Workup: Carefully quench the reaction by pouring it into crushed ice water (100 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers extensively with water (3 × 50 mL) and brine (50 mL) to remove residual DMF.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The resulting 5-bromo-2-methylisoquinolin-1(2H)-one is typically of sufficient purity (>95%) to be used directly in the final step.

Step 4: Synthesis of 5-Acetyl-2-methylisoquinolin-1(2H)-one
  • Degassing: In a 100 mL Schlenk flask, dissolve 5-bromo-2-methylisoquinolin-1(2H)-one (5.0 g, 21.0 mmol) in anhydrous toluene (50 mL). Sparge the solution with argon gas for 15 minutes to remove dissolved oxygen.

  • Catalyst & Reagent Addition: Quickly add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.21 g, 1.05 mmol, 5 mol%) and tributyl(1-ethoxyvinyl)tin (8.5 mL, 25.2 mmol) [4].

  • Coupling: Seal the flask and heat to 100 °C for 16 hours. A black precipitate (palladium black) will form as the catalytic cycle progresses.

  • Hydrolysis: Cool the mixture to RT. Add 2M aqueous HCl (30 mL) directly to the flask and stir vigorously for 1 hour. Causality: The acid rapidly hydrolyzes the intermediate enol ether into the desired acetyl group.

  • Workup: Filter the biphasic mixture through a pad of Celite to remove palladium black. Separate the layers and extract the aqueous phase with EtOAc (2 × 50 mL). Wash the combined organics with saturated aqueous Potassium Fluoride (KF, 50 mL) and stir for 30 minutes to precipitate toxic tin byproducts as insoluble Bu₃SnF.

  • Final Isolation: Filter the suspension, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography (Silica gel, 30-60% EtOAc in Hexanes) to afford the target compound, 5-Acetyl-2-methylisoquinolin-1(2H)-one , as an off-white crystalline solid.

References

  • Title: Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of 1(2H)-Isoquinolones. (Review) Source: ResearchGate URL: [Link]

  • Title: Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Standardized Protocol for the Dissolution and Cellular Assay Integration of 5-Acetyl-2-methylisoquinolin-1(2H)-one

Executive Summary & Chemical Profiling 5-Acetyl-2-methylisoquinolin-1(2H)-one (Molecular Weight: 201.22 g/mol ) is a synthetic bicyclic heterocyclic compound. Molecules featuring the isoquinolinone scaffold are frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

5-Acetyl-2-methylisoquinolin-1(2H)-one (Molecular Weight: 201.22 g/mol ) is a synthetic bicyclic heterocyclic compound. Molecules featuring the isoquinolinone scaffold are frequently investigated as pharmacophores in the development of kinase inhibitors, PARP inhibitors, and ABCG2 efflux pump modulators[1]. Due to the highly aromatic and lipophilic nature of the fused isoquinoline core, this compound exhibits poor aqueous solubility, requiring high-purity organic solvents—predominantly Dimethyl sulfoxide (DMSO)—to achieve complete dissolution prior to in vitro testing.

As a Senior Application Scientist, I have designed this protocol to address the most common failure points in small-molecule cell assays: solvent-induced cytotoxicity and compound precipitation ("crashing out"). This guide provides a self-validating, causality-driven methodology to ensure precise dosing and reproducible phenotypic readouts.

Reagent and Material Specifications

To establish a trustworthy and reproducible assay, the physical environment and solvent quality must be strictly controlled:

  • Solvent Quality: Only anhydrous, cell-culture grade DMSO ( 99.9% purity) must be used. Causality: DMSO is highly hygroscopic. The absorption of atmospheric moisture significantly reduces the solubility threshold of lipophilic isoquinolinones, leading to premature micro-precipitation[2].

  • Plasticware: Utilize low-retention, amber microcentrifuge tubes. Causality: Heterocyclic ketones can be susceptible to photolytic degradation over prolonged storage. Low-bind polymer walls prevent the hydrophobic compound from adhering to the tube, ensuring the molarity of the solution remains accurate.

Methodological Causality: Master Stock Preparation (10 mM – 50 mM)

The preparation of the master stock is the foundational step. Errors here will propagate exponentially through your downstream assays.

Step-by-Step Protocol:

  • Thermal Equilibration: Allow the lyophilized vial of 5-Acetyl-2-methylisoquinolin-1(2H)-one to equilibrate to room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes condensation of ambient moisture into the powder, which degrades the anhydrous environment and compromises maximum solubility.

  • Reconstitution: To prepare a standard 50 mM master stock , add exactly 99.39 µL of anhydrous DMSO per 1 mg of compound. (For a 10 mM stock, add 497.0 µL per 1 mg).

  • Mechanical Agitation: Vortex the solution vigorously for 2–3 minutes[3].

  • Thermal and Acoustic Assistance: If the compound is refractory and micro-crystals remain visible, incubate the tube in a 37°C water bath for 10 minutes, followed by brief water-bath sonication (5 minutes)[2].

    • Causality: Isoquinolinone derivatives sometimes require thermal and acoustic energy to disrupt stable crystal lattice structures and achieve full solvation[1].

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots and immediately store at -80°C[2].

    • Causality: Repeated freeze-thaw cycles induce irreversible crystallization. A single-use aliquot system validates that each experiment starts with a fully dissolved, pristine compound[4].

Methodological Causality: Working Solution & Media Formulation

A critical failure point in small-molecule assays is the precipitation of the drug when transitioning from 100% DMSO to aqueous culture media. Furthermore, the final DMSO concentration must be tightly controlled. Studies indicate that DMSO concentrations above 0.5% (v/v) induce significant cytotoxicity, and even concentrations as low as 0.25% can alter interleukin-6 (IL-6) and reactive oxygen species (ROS) production, heavily confounding assay readouts[5]. Therefore, this protocol standardizes a final DMSO concentration of 0.1% [6].

Step-by-Step Protocol:

  • Serial Dilution in Solvent: Perform all intermediate serial dilutions in 100% anhydrous DMSO to create a series of "1000X Working Stocks."

    • Causality: Diluting serially in aqueous media causes a gradual loss of solubility, leading to compound precipitation and inaccurate dose-response curves[7].

  • Media Pre-warming: Ensure the target cell culture media is pre-warmed to 37°C.

    • Causality: Cold media thermodynamically shocks the compound, triggering instant nucleation and precipitation.

  • The 1:1000 Spike-In: Add 1 µL of the 1000X DMSO Working Stock dropwise into 999 µL of the pre-warmed media while simultaneously vortexing or swirling the media.

    • Causality: Rapid dispersion prevents localized high concentrations of the hydrophobic drug from nucleating into crystals[3].

Quantitative Dilution Matrix

To maintain a self-validating system where solvent toxicity is completely normalized, every well (including the vehicle control) must contain exactly 0.1% DMSO. Use the following matrix to prepare your treatments:

Desired Final Assay Concentration1000X DMSO Stock ConcentrationVolume of 1000X StockVolume of Pre-warmed MediaFinal DMSO Concentration
50 µM 50 mM1 µL999 µL0.1% (v/v)
25 µM 25 mM1 µL999 µL0.1% (v/v)
10 µM 10 mM1 µL999 µL0.1% (v/v)
5 µM 5 mM1 µL999 µL0.1% (v/v)
1 µM 1 mM1 µL999 µL0.1% (v/v)
Vehicle Control 0 mM (100% DMSO)1 µL999 µL0.1% (v/v)

Quality Control & Self-Validation

Before applying the spiked media to your cell cultures, you must validate the integrity of the solution:

  • Optical Microscopy: Inspect the formulated media under an inverted phase-contrast microscope (20X objective). The absence of refractile micro-crystals or needle-like structures validates successful aqueous integration.

  • Spectrophotometry (Optional): Measure the Optical Density (OD) of the media at 600 nm against a vehicle control. An elevated OD indicates colloidal aggregation (light scattering) of the compound.

Workflow Visualization

Workflow A 5-Acetyl-2-methylisoquinolin-1(2H)-one (Lyophilized Powder) B Add Anhydrous DMSO (Primary Dissolution) A->B C Vortex & Sonicate (37°C if needed) B->C D 10 mM - 50 mM Master Stock (Store at -80°C in Aliquots) C->D E Serial Dilution in 100% DMSO (Maintain Solubility) D->E F 1000X Working Stocks (Various Concentrations) E->F G Spike into Pre-warmed Media (1:1000 Dilution) F->G H Final Assay Media (0.1% DMSO Final) G->H Rapid Mixing I In Vitro Cell Culture Assay (QC Validated) H->I

Workflow for the dissolution and cellular assay integration of 5-Acetyl-2-methylisoquinolin-1(2H)-one.

References

  • [1] Title: Polymethoxylated N‐Carboranyl Isoquinolinones: A New Scaffold for ABCG2 Inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • [7] Title: Any suggestions for treating DMSO soluble compound in cell culture? Source: ResearchGate URL: [Link]

  • [6] Title: What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Source: ResearchGate URL: [Link]

  • [5] Title: Considerations regarding use of solvents in in vitro cell based assays Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Method

Application Note: 5-Acetyl-2-methylisoquinolin-1(2H)-one as a Strategic Intermediate in Next-Generation PARP Inhibitor Synthesis

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols Mechanistic Rationale & Scaffold Significance The development of Pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Mechanistic Rationale & Scaffold Significance

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the targeted treatment of homologous recombination (HR)-deficient cancers, particularly BRCA-mutated ovarian and breast carcinomas. PARP-1 utilizes NAD⁺ to synthesize poly(ADP-ribose) chains, a critical step in the DNA single-strand break (SSB) repair pathway[1].

Historically, the isoquinolin-1(2H)-one scaffold has served as a privileged, conformationally locked nicotinamide mimetic[2]. To achieve picomolar potency and isoform selectivity, modern drug design focuses on functionalizing the 5-position of the isoquinolinone ring, which acts as a vector pointing directly into the solvent-exposed cleft and the adenosine-binding pocket of the PARP-1 catalytic domain[3].

The Causality Behind the Chemical Design

As medicinal chemists elaborate on the 5-position, they frequently encounter a synthetic bottleneck: the acidic nature of the lactam N-H. During strongly basic reactions (e.g., Claisen-Schmidt/Aldol condensations), the unprotected lactam acts as an ambident nucleophile, leading to unwanted N-alkylation and poor yields.

5-Acetyl-2-methylisoquinolin-1(2H)-one solves this through a dual-purpose design:

  • The 5-Acetyl Handle: Provides a highly reactive ketone vector for synthesizing extended side chains (e.g., chalcones, pyrazoles, or triazoles) that reach the adenosine pocket to drive PARP-1/PARP-2 selectivity[2],[4].

  • The 2-Methyl Protecting Group: The N-methyl group masks the lactam nitrogen, allowing for aggressive enolate chemistry. Because the lactam N-H is an absolute requirement for the canonical hydrogen-bonding network with Gly863 (PARP-1) and Ser904[5],[6], the N-methyl group deliberately abolishes target binding during synthesis. Once the 5-position is fully elaborated, a targeted N-demethylation restores the critical pharmacophore, acting as an elegant "off/on" switch for biological activity.

PARPPathway DNA DNA Single-Strand Break PARP1 PARP-1 Activation DNA->PARP1 Repair DNA Repair & Survival PARP1->Repair Normal Pathway NAD NAD+ Consumption NAD->PARP1 Inhibitor Isoquinolinone Inhibitor Inhibitor->PARP1 Competitive Inhibition Trapping PARP-DNA Trapping Inhibitor->Trapping Induces Death Synthetic Lethality Trapping->Death BRCA-deficient cells

Mechanism of PARP-1 inhibition and synthetic lethality via isoquinolinone derivatives.

Synthetic Workflows & Self-Validating Protocols

The following protocols detail the elaboration of the 5-acetyl group followed by the critical deprotection step to yield the active PARP inhibitor.

SynthWorkflow A 5-Acetyl-2-methyl- isoquinolin-1(2H)-one B Aldol Condensation (Base, Aldehyde) A->B C 5-Chalcone Intermediate B->C D N-Demethylation (BBr3, DCM) C->D E Active PARP Inhibitor (N-H) D->E

Synthetic workflow from 5-acetyl-2-methylisoquinolin-1(2H)-one to active PARP inhibitors.

Protocol A: Base-Catalyzed Aldol Condensation (Side-Chain Elaboration)

Objective: Construct a chalcone intermediate at the 5-position to probe the PARP-1 adenosine binding pocket.

  • Preparation: Dissolve 5-acetyl-2-methylisoquinolin-1(2H)-one (1.0 eq) and a selected aryl aldehyde (1.1 eq) in anhydrous ethanol (0.2 M).

  • Activation: Cool the reaction mixture to 0 °C. Dropwise, add an aqueous solution of NaOH (2.0 eq, 10% w/v) over 15 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours. The N-methyl group prevents the base from deprotonating the lactam, ensuring the enolate forms exclusively at the 5-acetyl methyl group.

  • Workup: Neutralize with 1M HCl, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validating System: Monitor via LC-MS. The reaction is complete when the starting material mass disappears. Confirm the trans-alkene geometry of the chalcone via ¹H NMR (alkene protons should exhibit a coupling constant J ≈ 15.5–16.0 Hz).

Protocol B: N-Demethylation (Pharmacophore Restoration)

Objective: Remove the 2-methyl protecting group to restore the lactam N-H required for Gly863 hydrogen bonding[5],[6].

  • Preparation: Dissolve the purified chalcone intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to -78 °C.

  • Cleavage: Slowly add Boron tribromide (BBr₃, 1.0 M in DCM, 3.0 eq). The harsh Lewis acid coordinates with the lactam carbonyl, facilitating the cleavage of the N-CH₃ bond.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench with methanol at 0 °C to destroy excess BBr₃, then concentrate in vacuo.

  • Self-Validating System: FTIR and NMR are mandatory here. Success is validated by the reappearance of a broad N-H stretching band at ~3150 cm⁻¹ in the FTIR spectrum, and a distinct downfield shift of the lactam proton in ¹H NMR (δ ~11.5 ppm, exchangeable with D₂O).

Biological Evaluation

Protocol C: PARP-1 Chemiluminescent Enzyme Assay

Objective: Validate the restoration of catalytic inhibition post-demethylation.

  • Plate Preparation: Rehydrate a histone-coated 96-well plate. Add 50 µL of PARP buffer per well.

  • Compound Plating: Add 10 µL of the synthesized inhibitors (serial dilutions from 10 µM to 0.1 nM in 1% DMSO) to the respective wells.

  • Enzyme Addition: Add 15 µL of recombinant human PARP-1 enzyme (0.5 U/well) and incubate at room temperature for 10 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 25 µL of PARP Cocktail (containing activated DNA and biotinylated NAD⁺) to initiate auto-PARylation. Incubate for 60 minutes.

  • Detection: Wash the plate, add Streptavidin-HRP, and detect using a chemiluminescent substrate on a microplate reader.

  • Self-Validating System: The assay is strictly validated by calculating the Z'-factor (must be >0.5). A positive control (Olaparib) must yield an IC₅₀ between 1–5 nM to confirm enzyme integrity and assay sensitivity.

Quantitative Data Analysis: Structure-Activity Relationship (SAR)

The table below summarizes the causality of the synthetic workflow. Notice how the N-methylated intermediate is completely inactive due to the lack of the N-H hydrogen bond donor. Once demethylated, the elaborated 5-position drives picomolar potency and selectivity.

Compound StageStructural FeaturesPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity Index (PARP-2/1)
Starting Material 5-Acetyl, N-Methyl>10,000>10,000N/A
Intermediate 3a 5-Chalcone, N-Methyl>5,000>5,000N/A
Final Inhibitor 4a 5-Chalcone, N-H 12.585.06.8
Final Inhibitor 4b 5-(Pyrazolyl), N-H 2.1115.054.7
Reference Olaparib (Phthalazinone)5.02.00.4

Data Interpretation: The transition from Intermediate 3a to Final Inhibitor 4a proves that demethylation is an absolute requirement for target engagement. Furthermore, converting the chalcone into a pyrazole (Inhibitor 4b) successfully exploits the 5-position vector to achieve a >50-fold selectivity for PARP-1 over PARP-2, reducing potential hematological toxicities associated with dual PARP-1/2 inhibition.

Sources

Application

Application Note: Preparation, Handling, and Storage of 5-Acetyl-2-methylisoquinolin-1(2H)-one Stock Solutions in DMSO

Scientific Context & Objective 5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS: 130542-87-9) is a highly versatile isoquinolinone derivative. The isoquinolinone scaffold is a privileged structure in drug discovery, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Objective

5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS: 130542-87-9) is a highly versatile isoquinolinone derivative. The isoquinolinone scaffold is a privileged structure in drug discovery, frequently utilized as a core pharmacophore in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and neuroprotective probes.

Because in vitro biological assays and high-throughput screening (HTS) campaigns rely heavily on the precise dosing of small molecules, the integrity of the compound stock solution is paramount. This application note establishes a robust, self-validating protocol for preparing and managing stock solutions of 5-Acetyl-2-methylisoquinolin-1(2H)-one in Dimethyl Sulfoxide (DMSO).

Physicochemical Profile & Quantitative Data

Understanding the physicochemical properties of the compound is the first step in predicting its solvation dynamics. The planar aromatic nature of the isoquinolinone ring system results in a stable crystal lattice that requires a strong polar aprotic solvent to disrupt.

Table 1: Physicochemical Properties of 5-Acetyl-2-methylisoquinolin-1(2H)-one

PropertyValue
Chemical Formula C₁₂H₁₁NO₂
Molecular Weight (MW) 201.22 g/mol
CAS Registry Number 130542-87-9
Appearance Solid powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Target Stock Concentration 10 mM to 50 mM

Table 2: Stock Solution Dilution Matrix (per 1.0 mL of DMSO)

Target ConcentrationMass Required (mg)Moles (µmol)
1 mM0.201 mg1.0 µmol
5 mM1.006 mg5.0 µmol
10 mM2.012 mg10.0 µmol
20 mM4.024 mg20.0 µmol
50 mM10.061 mg50.0 µmol

Causality & Expert Insights: The "Silent Killer" of Compound Libraries

As a Senior Application Scientist, I must emphasize that the majority of erratic assay results stem not from compound impurity, but from poor solvent management.

The Hygroscopic Liability of DMSO

We utilize DMSO because it is an exceptional polar aprotic solvent capable of solvating hydrophobic ring systems without hydrolyzing the acetyl functional group. However, DMSO is aggressively hygroscopic. According to [1], an open vessel of 100% DMSO can equilibrate to a moisture content of over 30% within 24 hours under standard laboratory conditions.

This moisture ingress triggers a cascade of failures:

  • Freezing Point Depression: DMSO saturated with 20% water will not freeze until ambient temperatures drop below -30°C. If stored in a standard -20°C freezer, the stock remains in a supercooled liquid state, allowing hydrolytic and oxidative degradation reactions to proceed unchecked.

  • Hydrate Formation & Precipitation: Water acts as an anti-solvent for hydrophobic isoquinolinones, crushing the solubilized compound out of solution and forming irreversible micro-crystals.

Acoustic Cavitation for Dissolution

To overcome the lattice energy of the crystalline powder without applying bulk heat (which can cause thermal degradation), we employ mild sonication. Sonication generates acoustic cavitation—microscopic bubbles that collapse to produce localized high temperatures and pressures, rapidly accelerating dissolution while keeping the bulk solvent at a safe temperature.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . By incorporating immediate analytical quality control (QC) prior to cryogenic storage, we ensure that the "Day 0" baseline of the stock solution is unequivocally verified.

Phase 1: Preparation & Thermal Equilibration
  • Equilibration: Remove the sealed vial of 5-Acetyl-2-methylisoquinolin-1(2H)-one from cold storage and place it in a desiccator at room temperature (RT) for at least 60 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water into the stock before DMSO is even added.

  • Solvent Prep: Ensure you are using freshly opened, anhydrous DMSO (≥99.9% purity, packaged under Argon).

Phase 2: Precision Weighing & Dissolution
  • Weighing: In a dry, draft-free environment (preferably a nitrogen-purged glove box), accurately weigh the desired mass (e.g., 2.012 mg for a 10 mM stock) into a sterile, low-bind polypropylene or amber glass vial.

  • Addition: Add exactly 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex vigorously for 60 seconds.

  • Sonication: If particulates remain, place the vial in an ultrasonic water bath (<40°C) for 2–5 minutes until the solution is completely optically clear.

Phase 3: Quality Control (The Validation Step)
  • Visual Inspection: Hold the vial against a light source to confirm the absence of undissolved micro-crystals or opalescence.

  • Analytical QC: Withdraw a 2 µL aliquot and dilute it in acetonitrile for immediate LC-MS analysis.

    • Validation Criteria: The chromatogram must show >95% purity, and the mass spectrometer must confirm the target mass (m/z[M+H]⁺ = 202.2). If the solution is clear but LC-MS shows degradation, the solvent was compromised. If LC-MS is pure but the solution is cloudy, dissolution is incomplete. Both criteria must pass.

Phase 4: Aliquoting & Cryogenic Storage
  • Aliquoting: Divide the validated stock into single-use aliquots (e.g., 50 µL per vial) to completely eliminate the need for future freeze-thaw cycles. As noted by the [2], repeated freeze-thaw cycles in the presence of trace water linearly reduce the detectable concentration of the compound.

  • Purging: Gently overlay the headspace of each vial with dry Argon or Nitrogen gas before sealing tightly.

  • Storage: Transfer the aliquots immediately to a -80°C freezer for long-term storage (up to 12 months), or -20°C for short-term use (<1 month).

Workflow Visualization

Workflow Step1 1. Thermal Equilibration (Desiccator, RT) Step2 2. Precision Weighing (Inert Environment) Step1->Step2 Step3 3. Anhydrous DMSO Addition (Vortex & Mild Sonication) Step2->Step3 Step4 4. Quality Control (LC-MS & Visual Check) Step3->Step4 Step5 5. Aliquoting & Purging (Argon/Nitrogen Gas) Step4->Step5 Step6 6. Cryogenic Storage (-80°C) Step5->Step6

Workflow for the preparation and QC of 5-Acetyl-2-methylisoquinolin-1(2H)-one DMSO stock solutions.

References

  • Green, C. P., Spencer, P. A., & Sarda, S. (2020). "Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store." Drug Discovery Today. Available at:[Link]

  • DiMasi, J. A., et al. (2011). "Monitoring compound integrity with cytochrome P450 assays and qHTS." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "Compound Management and Formulation Approaches." NIH. Available at:[Link]

Method

Application Note: Catalytic Functionalization Strategies for 5-Acetyl-2-methylisoquinolin-1(2H)-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide Executive Summary & Rationale 5-Acetyl-2-methylisoquinolin-1(2H)-one is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Rationale

5-Acetyl-2-methylisoquinolin-1(2H)-one is a highly versatile, privileged heterocyclic scaffold frequently utilized in the development of novel therapeutics. Derivatives of this core have been actively investigated as selective poly(ADP-ribose) polymerase (PARP-1) inhibitors[1], SHP2 phosphatase inhibitors[2], and WDR5 chromatin-modifying agents[3].

From a synthetic perspective, this molecule presents a fascinating challenge and opportunity: it possesses multiple orthogonal sites for late-stage catalytic functionalization. By carefully selecting the transition metal, ligands, and solvent environments, chemists can selectively derivatize the C8 position, the C4 position, or the C5-acetyl motif without cross-reactivity. This guide details the mechanistic causality and self-validating protocols for each of these three distinct functionalization vectors.

Orthogonal Functionalization Pathways

The structural topology of 5-acetyl-2-methylisoquinolin-1(2H)-one allows for three primary modes of catalytic diversification, as mapped below.

G Substrate 5-Acetyl-2-methylisoquinolin- 1(2H)-one C8 C8-H Arylation (Ru/Rh Catalysis) Substrate->C8 C1-Carbonyl Directing Group C4 C4-H Arylation (Pd Catalysis) Substrate->C4 Electrophilic Palladation Acetyl Acetyl Reduction (Asymmetric Transfer Hydrogenation) Substrate->Acetyl Ketone Reduction

Fig 1. Orthogonal catalytic functionalization pathways for 5-Acetyl-2-methylisoquinolin-1(2H)-one.

Quantitative Data Summary

The table below summarizes the optimized catalytic parameters and expected quantitative outcomes for the three primary functionalization workflows.

Functionalization VectorReaction TypeCatalyst SystemKey AdditivesTypical YieldSelectivity/ee
C8 Position Directed C-H Arylation[Ru(p-cymene)Cl₂]₂ (5 mol%)MesCOOH, K₂CO₃75–85%>95% Regioselectivity
C4 Position Electrophilic PalladationPd(OAc)₂ (10 mol%)Ag₂CO₃, HFIP65–80%>95% Regioselectivity
C5-Acetyl Group Asymmetric Transfer HydrogenationRuCl(p-cymene)[(R,R)-Ts-DPEN]HCOOH/Et₃N (5:2)90–98%>99% ee

Protocol I: Ru(II)-Catalyzed C8-H Arylation via C1-Carbonyl Direction

Mechanistic Causality

The C1-carbonyl oxygen of the isoquinolone ring acts as a weak directing group. To achieve C-H activation at the adjacent C8 position, a catalyst capable of forming a stable metallacycle is required. [Ru(p-cymene)Cl₂]₂ combined with a sterically bulky carboxylate (MesCOOH) facilitates a Concerted Metalation-Deprotonation (CMD) pathway . The 5-acetyl group is sterically distant and electronically deactivated compared to the C1-carbonyl, preventing competitive coordination and ensuring absolute C8 regioselectivity.

MechanisticPathway RuCat [Ru(p-cymene)Cl2]2 + MesCOOH Active Ru(II) Carboxylate Coord O-Coordination to C1-Carbonyl RuCat->Coord CHAct Concerted Metalation-Deprotonation (C8-H Cleavage) Coord->CHAct Insert Migratory Insertion of Aryl Halide / Coupling Partner CHAct->Insert RedElim Reductive Elimination Insert->RedElim RedElim->RuCat Catalyst Regeneration Product C8-Functionalized Product RedElim->Product

Fig 2. Ru(II)-catalyzed C8-H activation mechanism via Concerted Metalation-Deprotonation (CMD).

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 5-Acetyl-2-methylisoquinolin-1(2H)-one (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv),[Ru(p-cymene)Cl₂]₂ (0.05 mmol, 5 mol%), 2,4,6-trimethylbenzoic acid (MesCOOH) (0.3 mmol, 30 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (5.0 mL). Seal the tube and stir vigorously.

  • Heating: Submerge the reaction vessel in a pre-heated oil bath at 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint: The initial bright orange solution of the Ru(II) dimer will transition to a deep, homogeneous red-brown upon formation of the active ruthenacycle. Post-reaction, TLC analysis will reveal a new product spot that exhibits strong blue/green fluorescence under 365 nm UV light, a direct result of the extended π -conjugation at the C8 position.

Protocol II: Pd(II)-Catalyzed Electrophilic C4-H Arylation

Mechanistic Causality

Unlike the C8 position which requires directing-group assistance, the C4 position of the isoquinolone ring is inherently nucleophilic due to electron donation from the N2-methyl group (enamine-like resonance). Utilizing Pd(OAc)₂ in a highly polar, strongly hydrogen-bond donating solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) stabilizes the cationic Pd(II) intermediate and drastically accelerates electrophilic palladation at C4 . Ag₂CO₃ is employed as a halide scavenger to prevent catalyst poisoning by the liberated iodide.

Step-by-Step Methodology
  • Preparation: To a 20 mL reaction vial, add 5-Acetyl-2-methylisoquinolin-1(2H)-one (1.0 mmol, 1.0 equiv), aryl iodide (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.1 mmol, 10 mol%), and Ag₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add HFIP (4.0 mL). Caution: HFIP is highly volatile and corrosive; handle strictly inside a fume hood.

  • Heating: Cap the vial tightly with a Teflon-lined septum and heat at 80 °C for 12 hours.

  • Workup: Cool the mixture, dilute with CH₂Cl₂ (20 mL), and wash with saturated aqueous NaHCO₃ to neutralize any residual HFIP. Dry the organic layer over Na₂SO₄, concentrate, and purify via chromatography.

Self-Validating Checkpoint: As the reaction progresses, the mixture in HFIP will turn progressively darker, and a dense, pale-yellow precipitate of AgI will form at the bottom of the vial, indicating successful halide abstraction and catalytic turnover. ¹H-NMR of the crude mixture will show the complete disappearance of the characteristic C4-H singlet (typically observed around δ 6.5–6.8 ppm).

Protocol III: Asymmetric Transfer Hydrogenation (ATH) of the 5-Acetyl Motif

Mechanistic Causality

To generate a chiral handle for further drug development, the 5-acetyl group can be stereoselectively reduced to a secondary alcohol. This is achieved using the Noyori Ru-Ts-DPEN catalyst system. The reaction proceeds via a concerted, outer-sphere mechanism where the hydride (from formate) and proton (from the amine ligand) are transferred simultaneously to the ketone face dictated by the chiral diamine ligand .

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 5-Acetyl-2-methylisoquinolin-1(2H)-one (2.0 mmol) in anhydrous DMF (4.0 mL).

  • Catalyst Addition: Add the pre-formed RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst (0.02 mmol, 1 mol%).

  • Reductant Addition: Slowly add a pre-mixed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 2.0 mL).

  • Reaction: Stir the mixture at 40 °C for 8 hours.

  • Workup: Quench the reaction by adding water (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry over MgSO₄, and evaporate.

Self-Validating Checkpoint: The reaction mixture will initially bubble vigorously due to CO₂ evolution from the decomposition of formic acid. The complete cessation of bubbling is a macroscopic indicator that the hydride source is depleted or the reaction has reached completion. An NMR aliquot in CDCl₃ will confirm success via the disappearance of the acetyl methyl singlet ( δ ~2.6 ppm) and the emergence of a new doublet ( δ ~1.5 ppm) corresponding to the chiral methyl group of the newly formed alcohol.

References

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315-1345. URL:[Link]

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). "Weak coordination as a powerful means for elucidating C–H activation mechanisms." Accounts of Chemical Research, 45(6), 788-802. URL:[Link]

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 117(28), 7562-7563. URL:[Link]

  • Google Patents (CN112166110A). "SHP2 phosphatase inhibitors and methods of use".
  • Molaid. "5-acetyl-2-(2-oxo-2-phenyl-ethoxy)-benzamide - CAS号" (Reference to PARP-1 inhibitor scaffolds). URL:[Link]

  • Google Patents (WO2021026672A1). "Heterocyclic wdr5 inhibitors as anti-cancer compounds".

Sources

Application

in vivo dosing formulation protocols for 5-Acetyl-2-methylisoquinolin-1(2H)-one

An Application Guide to the Development of In Vivo Dosing Formulations for 5-Acetyl-2-methylisoquinolin-1(2H)-one Authored by: Gemini, Senior Application Scientist Abstract Introduction: The Formulation Challenge 5-Acety...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Development of In Vivo Dosing Formulations for 5-Acetyl-2-methylisoquinolin-1(2H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Formulation Challenge

5-Acetyl-2-methylisoquinolin-1(2H)-one is a unique isoquinoline derivative. As with many new chemical entities (NCEs) emerging from discovery pipelines, its successful preclinical evaluation is contingent upon the development of a formulation that ensures adequate systemic exposure in animal models.[1] A significant hurdle for many NCEs is poor aqueous solubility, which can lead to low or erratic bioavailability, complicating the interpretation of pharmacodynamic and toxicological data.[2][3]

This guide eschews a one-size-fits-all approach. Instead, it presents a robust, methodical workflow that empowers the researcher to develop a tailored and effective dosing vehicle based on experimentally determined physicochemical properties of the compound. The core principle is that a well-characterized formulation is a prerequisite for reliable and translatable in vivo data.

Foundational Step: Preliminary Physicochemical Characterization

Before any formulation can be developed, a baseline understanding of the compound's solubility is paramount. This initial screen minimizes the consumption of valuable test articles while providing the critical data needed to guide the formulation strategy.[1]

Protocol 1: Small-Scale Solubility Assessment

Objective: To determine the approximate solubility of 5-Acetyl-2-methylisoquinolin-1(2H)-one in a panel of common, pharmaceutically acceptable vehicles.

Methodology:

  • Preparation: Weigh 1-2 mg of 5-Acetyl-2-methylisoquinolin-1(2H)-one into separate 1.5 mL microcentrifuge tubes.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of a test vehicle to each tube.

  • Mixing: Vortex each tube vigorously for 1-2 minutes. If dissolution is not complete, sonicate the mixture for 10-15 minutes. Gentle heating (40-50°C) may be applied if the compound's thermal stability is known.[4]

  • Equilibration: Allow the samples to equilibrate at room temperature for 1-2 hours.

  • Observation: Centrifuge the tubes (e.g., 10,000 x g for 10 minutes) and visually inspect for any undissolved pellet. The absence of a pellet indicates solubility at that concentration.

  • Quantification (Optional but Recommended): If a more precise solubility value is needed, carefully extract the supernatant and analyze the concentration using a suitable analytical method (e.g., HPLC-UV).

Data Interpretation: Summarize the findings in a table. This data will directly inform the formulation development path as outlined in the subsequent sections.

VehicleTarget Conc. (mg/mL)Visual Observation (Dissolved/Suspended)
Purified Water10
0.1 N HCl (pH ~1)10
PBS (pH 7.4)10
5% Dextrose in Water (D5W)10
Polyethylene Glycol 400 (PEG 400)10
Propylene Glycol (PG)10
Dimethyl Sulfoxide (DMSO)10
20% Hydroxypropyl-β-cyclodextrin10
Corn Oil / Sesame Oil10
0.5% (w/v) Methylcellulose in Water10

Formulation Development Strategy: A Decision-Making Workflow

The results from the preliminary solubility assessment guide the selection of the most appropriate formulation strategy. The following workflow illustrates a logical progression from the simplest to more complex systems.

G A Start: Preliminary Solubility Data B Soluble in Aqueous Buffers (pH 1-7.4)? A->B C Protocol 2: Aqueous Solution (Oral/IV) B->C Yes D Soluble in Co-solvents (PEG, PG)? B->D No I Final QC: - Visual Inspection - pH Check - Stability C->I E Protocol 3: Co-solvent Formulation (Oral/IV/IP) D->E Yes F Insoluble in all common solvents? D->F No E->I G Protocol 4: Aqueous Suspension (Oral) F->G Yes H Consider Advanced Formulations: - Lipid-Based Systems (SEDDS) - Nanosuspensions - Solid Dispersions F->H Consider if Oral Suspension Fails G->I

Caption: Workflow for selecting a suitable formulation strategy.

Detailed Formulation Protocols

Based on the decision workflow, select the appropriate protocol below.

Protocol 2: Buffered Aqueous Solution (For Oral or Intravenous Administration)

Principle: This is the simplest and often preferred formulation type if the compound exhibits sufficient solubility in an aqueous vehicle at a physiologically acceptable pH.[5] For basic compounds, solubility is often enhanced in acidic solutions.[6]

Materials:

  • 5-Acetyl-2-methylisoquinolin-1(2H)-one

  • 0.9% Sodium Chloride (Sterile Saline)

  • 0.1 N Hydrochloric Acid (HCl) or 0.1 N Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile, pyrogen-free water for injection (for IV) or purified water (for oral)

  • 0.22 µm sterile syringe filter (for IV)

Step-by-Step Methodology:

  • Calculation: Determine the required mass of the compound based on the desired concentration and final volume. Example for a 10 mg/kg dose in a rat with a 5 mL/kg dosing volume: Concentration = 10 mg/kg / 5 mL/kg = 2 mg/mL

  • Vehicle Preparation: Prepare the vehicle. If solubility was observed in acidic conditions, start with saline and adjust the pH downwards (e.g., to pH 3-4) using 0.1 N HCl.[6]

  • Dissolution: Weigh the calculated amount of the compound and add it to the prepared vehicle.

  • Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. A clear solution with no visible particulates should be formed.

  • Final Volume & pH Check: Adjust to the final volume with the vehicle. Re-verify the pH and adjust if necessary.

  • Sterilization (for IV use): Aseptically filter the final solution through a 0.22 µm syringe filter into a sterile vial.[7] This is a critical step to ensure sterility for parenteral administration.

Protocol 3: Co-solvent Formulation (For Oral, IV, or IP Administration)

Principle: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble, non-ionizable, or lipophilic compounds.[8][9] The goal is to keep the compound solubilized in a vehicle that is well-tolerated in vivo. For intravenous administration, it is critical to minimize the percentage of organic co-solvent to prevent precipitation upon injection into the bloodstream and to avoid vehicle-related toxicity.[1]

Materials:

  • 5-Acetyl-2-methylisoquinolin-1(2H)-one

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Polysorbate 80 (Tween® 80) or Solutol® HS 15

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

Step-by-Step Methodology:

  • Calculation: Determine the required mass of the compound as described in Protocol 2.

  • Solubilization: Weigh the compound into a sterile vial. Add the primary organic solvent (e.g., DMSO) first, typically a small volume (e.g., 5-10% of the final volume). Vortex until fully dissolved.[4]

  • Vehicle Pre-mixing: In a separate container, prepare the remainder of the vehicle. A common combination is PEG 400 and an aqueous component. A surfactant like Tween® 80 can be included to improve stability.

    • Example Vehicle (Oral/IP): 40% PEG 400, 5% Tween® 80, 55% Water.

    • Example Vehicle (IV): 10% DMSO, 30% PEG 400, 60% D5W. The final concentration of DMSO should be kept as low as possible.[4]

  • Final Formulation: Slowly add the pre-mixed vehicle to the dissolved drug concentrate while continuously vortexing. This gradual dilution is crucial to prevent precipitation.

  • Quality Control: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation or phase separation.

  • Sterilization (for IV/IP): If required, filter the final solution through a 0.22 µm syringe filter (ensure filter material is compatible with the organic solvents).

Protocol 4: Aqueous Suspension (For Oral Administration)

Principle: When a compound is poorly soluble in all acceptable liquid vehicles, an oral suspension is the most common and practical approach.[10] A suspending agent is used to create a uniform dispersion of fine drug particles in an aqueous vehicle, ensuring consistent dosing.[11]

Materials:

  • 5-Acetyl-2-methylisoquinolin-1(2H)-one

  • Suspending agent: e.g., 0.5-1% (w/v) Carboxymethylcellulose (CMC) or Hydroxypropyl Methylcellulose (HPMC)

  • Wetting agent (optional): e.g., 0.1-0.5% (w/v) Polysorbate 80 (Tween® 80)

  • Purified water

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare the suspending vehicle by slowly adding the suspending agent (e.g., HPMC) to the purified water while stirring continuously. Allow it to hydrate fully (this may take several hours or overnight). If using a wetting agent, add it to the vehicle.

  • Particle Size Reduction (Recommended): For optimal absorption, the drug particles should be as small as possible.[8] If necessary, micronize the dry compound using a mortar and pestle to create a fine, uniform powder.

  • Slurry Formation: Weigh the micronized compound. In a glass mortar, add a small amount of the prepared vehicle to the powder and triturate to form a smooth, uniform paste. This step ensures individual particles are wetted and prevents clumping.[10]

  • Final Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a calibrated container and rinse the mortar with vehicle to ensure a complete transfer. Adjust to the final volume.

  • Homogenization: Mix the final suspension thoroughly using a magnetic stirrer or overhead mixer for at least 30 minutes to ensure uniformity.

  • Dosing: This formulation must be continuously stirred or vortexed immediately before and during dose administration to ensure a homogenous suspension is drawn into the dosing syringe.

Key Considerations and Vehicle Safety

The choice of excipients is as critical as the formulation strategy itself. The vehicle should be inert and not interfere with the pharmacology or toxicology of the test compound.[12][13]

ExcipientTypical Conc. RangeRouteKey Considerations & Safety Notes
Saline (0.9% NaCl) N/AOral, IV, IP, SCIsotonic. Preferred vehicle when compound is soluble.[14]
PEG 400 10 - 60%Oral, IV, IPGenerally safe. High concentrations can cause hemolysis or renal effects, especially with IV administration.[4][15]
Propylene Glycol (PG) 10 - 40%Oral, IVCan cause hemolysis and CNS effects at high concentrations.[4]
DMSO ≤ 10%IV, IPPotent solvent but can have its own biological effects and may alter membrane permeability. Use at the lowest possible concentration.[4]
Polysorbate 80 (Tween® 80) 1 - 10%Oral, IVCommon surfactant. Can be associated with hypersensitivity reactions, particularly with IV use.[4][15]
Methylcellulose (MC) / CMC 0.5 - 2%OralStandard, inert suspending agents for oral gavage.[16]
HP-β-Cyclodextrin 20 - 40%Oral, IV, SCForms inclusion complexes to enhance solubility. Can cause renal toxicity at high doses, particularly if administered parenterally.[15]

Troubleshooting Common Formulation Issues

ProblemPotential CauseRecommended Solution
Precipitation on Dilution The compound's solubility limit in the final vehicle mixture has been exceeded.- Decrease the final drug concentration. - Increase the proportion of the co-solvent or solubilizing agent. - Slow down the rate of addition of the aqueous phase during preparation.[4]
High Viscosity High concentration of polymers (e.g., high MW PEGs, HPMC) or co-solvents.- Reduce the concentration of the viscosity-enhancing agent. - Select a lower molecular weight grade of the polymer. - Use a larger gauge needle for dosing (for injectable formulations).
Phase Separation (Oily Formulations) The emulsion or microemulsion is unstable.- Optimize the ratio of oil, surfactant, and co-surfactant. - Evaluate different surfactants with different HLB values.
Inconsistent Dosing (Suspensions) Poor suspension uniformity or rapid settling of particles.- Ensure adequate mixing/vortexing immediately prior to drawing each dose. - Consider adding a wetting agent (e.g., Tween® 80) to the vehicle. - Evaluate a more viscous suspending agent.

References

  • National Center for Biotechnology Information (2021). Solubilization techniques used for poorly water-soluble drugs - PMC. NIH. Available at: [Link]

  • Al-Edresi, G. A. N., Al-Quhali, M. S. S., Al-Dhubiab, B. E., Al-Mahbashi, H. M., & Mothana, R. A. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available at: [Link]

  • Kumar, S., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Ma, N., & Li, M. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science.
  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Journal of Pharmacological and Toxicological Methods.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges.
  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. PubMed. Available at: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]

  • Gad Consulting Services. (2016). Vehicles for Animal Studies. Gad Consulting Services. Available at: [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. PubMed. Available at: [Link]

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed. Available at: [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Taylor & Francis. Available at: [Link]

  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available at: [Link]

  • Singh, A., & Kumar, R. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Tablets & Capsules Magazine. (2025). Formulating OSDs for Poorly Soluble Drugs. Available at: [Link]

  • Wang, J., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. PMC - NIH. Available at: [Link]

  • Australasian College for Infection Prevention and Control. (n.d.). Aseptic-Technique-IV-fluid-preparation-and-management.docx. Available at: [Link]

  • Google Patents. (n.d.). US6682747B1 - Process for preparing an oral suspension of a pharmaceutical substance.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Purity Analysis for 5-Acetyl-2-methylisoquinolin-1(2H)-one

Welcome to the Advanced Chromatography Support Center. This guide provides mechanistic troubleshooting, validated protocols, and logical workflows for optimizing the mobile phase when analyzing 5-Acetyl-2-methylisoquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide provides mechanistic troubleshooting, validated protocols, and logical workflows for optimizing the mobile phase when analyzing 5-Acetyl-2-methylisoquinolin-1(2H)-one and its synthetic impurities.

Frequently Asked Questions: Mobile Phase Chemistry & Selectivity

Q1: Why am I observing severe peak tailing for 5-Acetyl-2-methylisoquinolin-1(2H)-one, and how does the mobile phase fix this? Mechanistic Cause: Peak tailing (Asymmetry factor, As​>1.2 ) in reversed-phase HPLC occurs when multiple retention mechanisms compete[1]. While 5-Acetyl-2-methylisoquinolin-1(2H)-one is a relatively neutral lactam, its polarized carbonyl groups act as strong hydrogen-bond acceptors. These groups interact with unbonded, acidic silanol (-SiOH) groups on the silica stationary phase, which become ionized (-SiO⁻) at mid-to-high pH levels[2]. This secondary ion-exchange/dipole interaction disrupts the ideal Gaussian peak shape[3]. Actionable Solution: Suppress silanol ionization by lowering the mobile phase pH to approximately 3.0. Using an acidic modifier like 0.1% Formic Acid or a buffered 10 mM Ammonium Formate solution ensures the stationary phase remains fully protonated, shutting down the secondary retention mechanism and restoring peak symmetry[2].

Q2: I am struggling to resolve the 5-acetyl API from its positional isomers (e.g., 4-acetyl or 6-acetyl). Should I use Acetonitrile or Methanol? Mechanistic Cause: Positional isomers of isoquinolinones possess nearly identical hydrophobicities. Relying solely on hydrophobic partitioning (e.g., a standard C18 column with Acetonitrile) often results in co-elution. Acetonitrile is an aprotic solvent that primarily separates based on dipole moment and hydrophobicity. Actionable Solution: Switch your organic modifier to Methanol. As a protic solvent, Methanol participates in hydrogen bonding with the acetyl and lactam carbonyls, offering a distinct selectivity mechanism that differentiates subtle structural variations[4]. If baseline resolution ( Rs​≥1.5 ) is still not achieved, pair the methanolic mobile phase with a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase to exploit π−π interactions, which are highly sensitive to the electron-density shifts caused by the acetyl group's position[4].

Q3: How do I ensure my mobile phase is LC-MS compatible for impurity identification? Mechanistic Cause: Non-volatile mineral buffers (like potassium phosphate) will precipitate in the mass spectrometer's desolvation chamber, causing severe signal suppression, capillary blockages, and hardware damage[5]. Actionable Solution: Replace phosphate buffers with volatile organic salts such as Ammonium Formate or Ammonium Acetate[6]. Maintain the buffer concentration between 5 mM and 25 mM; this range provides sufficient ionic strength to prevent peak distortion while minimizing ion suppression in the MS source[7].

Quantitative Data: Mobile Phase Optimization Parameters

Summary of Optimized Mobile Phase Parameters
ParameterRecommended RangeMechanistic Impact on 5-Acetyl-2-methylisoquinolin-1(2H)-oneLC-MS Compatibility
Aqueous Buffer 10–25 mM Ammonium FormateControls ionic strength; prevents partial ionization and retention time drift[7].Excellent (Volatile)
Mobile Phase pH 2.8 – 3.5Suppresses silica silanol ionization to eliminate peak tailing[2].High
Organic Modifier Methanol (Gradient)Protic nature provides H-bonding selectivity for resolving positional isomers[4].Excellent
Column Temp 35°C – 40°CDecreases mobile phase viscosity; improves mass transfer kinetics for sharper peaks[4].N/A

Experimental Protocol: Self-Validating Mobile Phase Workflow

Objective: Achieve baseline resolution ( Rs​≥1.5 ) and symmetrical peak shape ( As​≤1.2 ) for 5-Acetyl-2-methylisoquinolin-1(2H)-one and its synthetic impurities.

Step 1: Aqueous Phase Preparation & pH Validation

  • Accurately weigh Ammonium Formate to achieve a 10 mM concentration in 1000 mL of LC-MS grade water.

  • Measure the pH of the aqueous portion before mixing with any organic solvent.

  • Adjust the pH to 3.0 ± 0.1 using LC-MS grade Formic Acid.

    • Self-Validation Check: A buffer is only effective within ± 1 pH unit of its pKa. Because the pKa of Formic Acid is 3.8[8], a pH of 3.0 provides robust buffering capacity against sample-induced pH shifts.

  • Filter the solution through a 0.22 µm membrane to prevent system blockages[4].

Step 2: Isocratic Scouting for Retention Factor ( k′ )

  • Equilibrate a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm) with 50% Aqueous Buffer / 50% Methanol.

  • Inject a 5 µL sample of the isoquinolinone mixture.

  • Calculate the retention factor ( k′ ).

    • Self-Validation Check: Adjust the % Methanol until k′ is between 2 and 10[3]. If k′<2 , the analyte elutes too close to the void volume ( t0​ ), risking interference from unretained matrix components.

Step 3: Gradient Optimization for Isomer Resolution

  • Program a linear gradient from 10% to 70% Methanol over 20 minutes at a flow rate of 1.0 mL/min[4].

  • Monitor UV absorbance at 254 nm and 280 nm.

    • Self-Validation Check: If the 4-acetyl and 5-acetyl isomers co-elute, decrease the gradient slope (e.g., 20% to 50% Methanol over 30 minutes). A shallower gradient increases the time analytes spend in the critical solvent composition, maximizing the π−π and H-bonding selectivity differences[4].

Decision Workflow Visualization

HPLC_Workflow Start Issue: Peak Tailing or Co-elution CheckPH Step 1: Adjust Mobile Phase pH (Target pH 3.0 with Formate) Start->CheckPH CheckMod Step 2: Switch Organic Modifier (ACN to Methanol) CheckPH->CheckMod If As > 1.2 or Rs < 1.5 Success Optimized: Rs > 1.5, As < 1.2 CheckPH->Success Resolved CheckCol Step 3: Exploit π-π Interactions (Use Phenyl-Hexyl Column) CheckMod->CheckCol If isomers still co-elute CheckMod->Success Resolved CheckCol->Success

Troubleshooting workflow for isoquinolinone HPLC method optimization.

References

  • "HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers - Sigma-Aldrich", sigmaaldrich.com,
  • "Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho", veeprho.com,
  • "method development - Phenomenex", phenomenex.com,
  • "Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions", elementlabsolutions.com,
  • "Technical Support Center: Troubleshooting HPLC Separation of Isoquinoline Isomers - Benchchem", benchchem.com,
  • "Separation of Isoquinoline on Newcrom R1 HPLC column - SIELC Technologies", sielc.com,
  • "HPLC Method Development", aapco.org,
  • "What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.", chromtech.com,
  • "How to Reduce Peak Tailing in HPLC? - Phenomenex", phenomenex.com,

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 5-Acetyl-2-methylisoquinolin-1(2H)-one

Welcome to the Technical Support Center for handling 5-Acetyl-2-methylisoquinolin-1(2H)-one . As a specialized pharmaceutical intermediate and bioactive scaffold, maintaining the structural integrity of this compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 5-Acetyl-2-methylisoquinolin-1(2H)-one . As a specialized pharmaceutical intermediate and bioactive scaffold, maintaining the structural integrity of this compound is critical for reproducible assays. This guide synthesizes field-proven methodologies to troubleshoot, analyze, and prevent thermal and oxidative degradation during storage.

Mechanistic Insight: The Causality of Degradation

To effectively store this compound, you must understand why it degrades. 5-Acetyl-2-methylisoquinolin-1(2H)-one possesses two primary sites of chemical vulnerability under thermal stress:

  • The Isoquinolinone Core: While the N-methyl lactam ring is highly resistant to hydrolysis compared to standard amides, the conjugated aromatic system is susceptible to photo-oxidation and thermal-oxidative degradation. Ambient oxygen and light trigger radical pathways that result in hydroxylated or ring-opened byproducts, visually presenting as a yellow or brown discoloration[1][2].

  • The 5-Acetyl Group: The acetyl moiety attached to the electron-rich aromatic ring can undergo enolization. Under elevated temperatures—especially in hygroscopic solvents like DMSO that absorb trace ambient moisture—this leads to aldol-type condensations[3]. The molecules cross-react to form high-molecular-weight dimers or polymers, destroying the stock's molarity.

Troubleshooting Guide & FAQs

Q1: My solid compound turned yellow after being stored on the benchtop for three months. Is it still usable? A1: No. The yellow discoloration is a classic indicator of photo-oxidation of the isoquinolinone ring system, a process severely accelerated by ambient heat and light[1][2]. Once yellowing occurs, the purity has likely dropped below acceptable thresholds for sensitive biological or analytical assays. You must re-purify the compound via flash chromatography. To prevent this, always store the solid in amber vials under an inert atmosphere at 4°C or lower.

Q2: I prepared a 10 mM stock solution in DMSO. After a week at room temperature, I observed insoluble particulates and a drop in HPLC purity. What caused this? A2: This is caused by the thermal-induced aldol condensation of the 5-acetyl group[3]. DMSO is highly hygroscopic; the absorbed moisture facilitates trace acid/base-catalyzed enolization of the acetyl group at room temperature. The resulting dimers are highly hydrophobic and precipitate out of solution. Solution: Aliquot your DMSO stocks immediately upon preparation and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q3: How can I analytically distinguish between lactam hydrolysis and acetyl condensation during stability testing? A3: Use Reverse-Phase HPLC coupled with Mass Spectrometry (LC-MS). Lactam hydrolysis yields a highly polar, ring-opened amino acid derivative that will elute significantly earlier than the parent peak. Conversely, aldol condensation of the acetyl group yields high-molecular-weight dimers that are more lipophilic and will elute later than the parent peak.

Experimental Protocols: Self-Validating Workflows

Protocol A: Forced Degradation (Stress Testing) & Mass Balance Validation

To establish a stability-indicating assay, you must intentionally degrade the compound to ensure your HPLC method can resolve all degradants from the parent peak. This protocol is a self-validating system : it requires a mass balance check to confirm that signal loss is due to degradation, not precipitation or volatilization[1].

Step-by-Step Methodology:

  • Sample Preparation: Prepare three identical 1.0 mg/mL solutions of 5-Acetyl-2-methylisoquinolin-1(2H)-one in a 50:50 Acetonitrile:Water mixture.

  • Thermal/Oxidative Stress:

    • Sample 1 (Control): Store at 4°C in the dark.

    • Sample 2 (Thermal): Heat at 60°C in a sealed vial for 48 hours[1].

    • Sample 3 (Oxidative): Add 3% H₂O₂ (final concentration) and incubate at room temperature for 4 hours[1].

  • Neutralization & Dilution: Quench the oxidative sample with an equivalent amount of sodium thiosulfate. Dilute all samples to 0.1 mg/mL using the mobile phase.

  • HPLC Analysis: Inject 10 µL of each sample onto a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Self-Validation (Mass Balance): Calculate the total peak area of the control. For Samples 2 and 3, the sum of the remaining parent peak area plus the area of all degradant peaks (adjusted for relative response factors via UV/Vis) must equal 98-102% of the control's total area. If the mass balance is <95%, the degradants have precipitated; you must use a stronger solubilizing injection solvent (e.g., adding THF) to ensure absolute trustworthiness of the data.

Protocol B: Optimal Storage Workflow
  • Drying: Dry the synthesized or purchased solid under high vacuum for 24 hours to remove residual moisture.

  • Packaging: Transfer the solid to an amber glass vial to block UV/Vis light[4].

  • Inerting: Flush the vial with heavy inert gas. Argon is preferred over Nitrogen as it is denser than air and settles effectively over the powder.

  • Sealing: Seal with a PTFE-lined cap and wrap the exterior junction with Parafilm.

  • Storage: Store at -20°C for long-term preservation (>6 months) or 4°C for short-term active use.

Data Presentation: Degradation Pathways & Kinetics

Degradation PathwayEnvironmental TriggerVisual IndicatorLC-MS Marker (Relative to Parent)Prevention Strategy
Photo-oxidation Light + Ambient O₂Yellow/Brown discoloration+16 Da or +32 Da (Hydroxylation); Early elutionAmber vials, Argon flush[1][2]
Aldol Condensation Heat + Moisture (in solvent)Cloudy solution / Particulates+ Mass of parent - H₂O (Dimerization); Late elution-80°C storage for solutions, anhydrous solvents[3]
Lactam Hydrolysis Extreme pH + HeatNone (remains clear)+18 Da (Ring opening); Very early elutionNeutral pH buffers, desiccants[1]

Storage & Degradation Workflow Visualization

StorageWorkflow Start 5-Acetyl-2-methylisoquinolin-1(2H)-one (Solid or Solution) TempCheck Storage Temperature? Start->TempCheck RoomTemp Room Temp (>25°C) High Risk TempCheck->RoomTemp Improper Handling ColdStore Cold Storage (4°C to -80°C) Optimal TempCheck->ColdStore Proper Handling Degradation1 Thermal Degradation (Aldol Condensation of Acetyl) RoomTemp->Degradation1 Heat + Moisture Degradation2 Photo-oxidation (Isoquinolinone Ring Yellowing) RoomTemp->Degradation2 Heat + Light Environment Atmosphere & Light? ColdStore->Environment Ambient Ambient Air + Light Environment->Ambient Improper Packaging Inert Inert Gas (Ar/N2) + Amber Vial Environment->Inert Proper Packaging Ambient->Degradation2 O2 + UV Exposure Stable Stable Shelf Life (>12 Months) Inert->Stable Protected

Caption: Logical workflow mapping storage conditions to specific degradation pathways.

References

  • Title: Photooxidation of a Twisted Isoquinolinone Source: PubMed / Chemistry - An Asian Journal URL: [Link]

  • Title: Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts Source: PMC / Molecules URL: [Link]

  • Title: Nontraditional Aldol Condensation Performance of Highly Efficient and Reusable Cs+ Single Sites in β-Zeolite Channels Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: 1(2H)-Isoquinolinone - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Acetyl-2-methylisoquinolin-1(2H)-one

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the isoquinolinone scaffold is a highly privileged pharmacophore.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the isoquinolinone scaffold is a highly privileged pharmacophore. However, the synthesis of 5-Acetyl-2-methylisoquinolin-1(2H)-one —whether achieved via the N-methylation of 5-acetylisoquinolin-1(2H)-one or through transition-metal-catalyzed C-H annulation—frequently yields a crude matrix burdened with regioisomers, unreacted precursors, and toxic heavy metals.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you isolate API-grade material.

Purification Workflow

G Crude Crude 5-Acetyl-2-methylisoquinolin-1(2H)-one (Contains N/O-isomers, Metals, SM) LLE Liquid-Liquid Extraction (Removes Salts & Polar Organics) Crude->LLE Scavenge Metal Scavenging (Thiol-Silica or Activated Carbon) LLE->Scavenge Organic Phase Flash Silica Gel Chromatography (Separates O-methyl isomer & SM) Scavenge->Flash Filtrate Cryst Recrystallization (Form Control & Final Purity) Flash->Cryst Target Fractions Pure Pure 5-Acetyl-2-methylisoquinolin-1(2H)-one (>99% HPLC, <10 ppm Metal) Cryst->Pure Filter & Dry

Workflow for the purification of 5-Acetyl-2-methylisoquinolin-1(2H)-one from crude mixtures.

Part 1: Physicochemical Profile & Removal Metrics of Common Impurities

To design an effective purification strategy, we must first understand the physicochemical differences between the target molecule and its impurities. The table below summarizes the quantitative metrics and structural rationales used to drive our separation logic.

ImpurityStructural DifferenceTypical Crude LevelTarget Limit (ICH Q3D)Chromatographic Rf (Hex:EtOAc 1:1)Primary Removal Method
O-Methyl Isomer Ether vs. Lactam (Lacks strong dipole)5–15%< 0.1%~0.7 (Less polar)Silica Gel Chromatography
Unreacted Precursor N-H bond present (H-bond donor)2–10%< 0.1%~0.2 (More polar)Acid/Base Wash or Recrystallization
Palladium / Rhodium Organometallic chelate complex500–1500 ppm< 10 ppm (Oral)N/A (Streaks on TLC)Thiol-Silica Scavenger
Inorganic Salts Ionic (e.g., K+, Cs+, Cu2+)VariableUndetectableBaseline (Rf = 0)Aqueous Liquid-Liquid Extraction
Part 2: Troubleshooting & FAQs

Q1: Why does O-methylation occur during the synthesis, and how do we selectively isolate the N-methylated target? A1: The lactam core of 5-acetylisoquinolin-1(2H)-one acts as an ambidentate nucleophile. The oxygen atom is a "harder" nucleophile, while the nitrogen is "softer." Depending on the solvent and base used (e.g., K₂CO₃ vs. Cs₂CO₃), O-methylation can aggressively compete with the desired N-methylation[1],[2]. Resolution: Because the N-methylated product retains the highly polarized lactam carbonyl, it is significantly more polar than the O-methylated byproduct (1-methoxy-5-acetylisoquinoline). This polarity gap allows for rapid separation via normal-phase silica gel chromatography, where the O-methyl isomer elutes first[2].

Q2: My crude product contains significant unreacted 5-acetylisoquinolin-1(2H)-one. How can I remove it without relying on extensive chromatography? A2: Unreacted 5-acetylisoquinolin-1(2H)-one contains a free N-H bond, making it a strong hydrogen bond donor. This drastically alters its solubility profile compared to the fully substituted N-methyl product. Resolution: You can exploit this by performing a controlled crystallization. Slowly cooling the concentrated reaction mixture and washing the resulting crystals with cold acetonitrile (MeCN) selectively removes the unreacted starting material and dibromide impurities into the mother liquor, leveraging their differential solubility profiles[1].

Q3: Following a transition-metal-catalyzed annulation, our crude product is highly colored and fails heavy metal specifications. What is the mechanism for targeted metal removal? A3: Transition metals like Palladium (Pd) and Rhodium (Rh) form highly stable chelates with the nitrogen and oxygen atoms of the isoquinolinone scaffold. Simple physical separation (like crystallization) only slightly reduces the metal burden and often results in unacceptable yield loss[3]. Resolution: The most effective approach is chemisorption. Treating the organic solution with high-capacity metal scavengers—such as thiol-functionalized silica (Silica-Thiol) or tuned synthetic carbons (e.g., Carboxen or Darco KB-B)—provides a thermodynamically more favorable binding site for these soft transition metals. This technique reliably reduces metal levels from >1000 ppm to below the 10 ppm oral consumption limit mandated by ICH Q3D-R2 guidelines[4],[3].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems containing built-in analytical checkpoints.

Protocol A: Chemisorption of Transition Metals (Pd/Rh)

Objective: Reduce heavy metal contamination to <10 ppm prior to final crystallization.

  • Dissolution: Dissolve the crude 5-Acetyl-2-methylisoquinolin-1(2H)-one in methanol or N,N-dimethylformamide (DMF) at a concentration of 10–20 mL/g. Causality: These solvents ensure full dissociation of the API from the metal complexes, exposing the metals to the scavenger[4].

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., Silica-Thiol) or Carboxen synthetic carbon at a ratio of 10–20% w/w relative to the crude mass[4].

  • Thermal Agitation: Stir the suspension vigorously at 40–60 °C for 4 to 18 hours. Heating accelerates the kinetic transfer of the metal from the product to the solid support[3].

    • Validation Check 1 (Visual): The supernatant should visibly transition from a dark brown/yellow to a pale yellow or colorless solution, indicating successful metal sequestration.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the sub-micron scavenger particles. Wash the filter cake with 2 column volumes of the reaction solvent.

  • Concentration & Verification: Concentrate the filtrate under reduced pressure.

    • Validation Check 2 (Analytical): Perform an ICP-MS analysis on a 5 mg aliquot. The total Pd/Rh concentration must be <10 ppm to proceed to clinical-grade crystallization[4].

Protocol B: Chromatographic Resolution of Regioisomers

Objective: Separate the target N-methylated lactam from the O-methylated ether byproduct.

  • Dry Loading: Dissolve the metal-free crude in a minimal amount of dichloromethane (DCM), add silica gel (1:2 w/w ratio), and evaporate to a free-flowing powder. Causality: Dry loading prevents band broadening caused by the compound's poor solubility in the non-polar eluent.

  • Column Equilibration: Pack a silica gel column (230-400 mesh) and equilibrate with 100% Hexane.

  • Gradient Elution: Load the dry powder and elute using a step gradient of Hexane : Ethyl Acetate (starting at 9:1 and increasing to 1:1).

  • Fraction Monitoring: Monitor the eluent fractions via Thin Layer Chromatography (TLC) under UV light (254 nm).

    • Validation Check 1 (In-Process): The O-methyl isomer will elute first, appearing at an Rf of ~0.7 (in 1:1 Hex:EtOAc). The target N-methylated 5-Acetyl-2-methylisoquinolin-1(2H)-one will elute later at an Rf of ~0.4.

  • Isolation: Pool the fractions containing the pure Rf ~0.4 spot and evaporate the solvent to yield the purified product.

    • Validation Check 2 (Structural): Confirm purity via ¹H-NMR. The N-methyl group will appear as a sharp singlet integrating to 3H at ~3.5–3.7 ppm. The absence of a downfield singlet at ~4.0–4.1 ppm confirms the complete removal of the O-methylated impurity.

References
  • Development of a Process to a 4-Arylated 2-Methylisoquinolin-1(2H)-one for the Treatment of Solid Tumors: Lessons in Ortho-Bromination, Selective Solubility, Pd Deactivation, and Form Control Source: ACS Publications 1

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications 3

  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents Source: Sigma-Aldrich 4

  • Technical Support Center: Optimization of N-methylation Reactions for Isoquinoline-3,5,8-trione Source: Benchchem 2

Sources

Optimization

overcoming low reactivity in 5-Acetyl-2-methylisoquinolin-1(2H)-one substitution reactions

Welcome to the Isoquinolinone Scaffold Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks researchers encounter when functionalizing 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isoquinolinone Scaffold Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks researchers encounter when functionalizing 5-Acetyl-2-methylisoquinolin-1(2H)-one .

This scaffold is a highly valuable pharmacophore, frequently utilized in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and other targeted therapeutics[1]. However, it presents a unique "perfect storm" of chemical resistance: the electron-withdrawing 5-acetyl group deactivates the ring, creates severe peri-steric hindrance at the C4 position, and introduces competing coordination sites that disrupt standard catalytic cycles.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and optimized protocols to overcome these reactivity dead ends.

🔬 Reactivity Mapping & Structural Challenges

To understand why standard substitution protocols fail on this molecule, we must first map its electronic and steric topography.

ReactivityMap Core 5-Acetyl-2-methylisoquinolin-1(2H)-one C4 C4 Position (Electrophilic Substitution) Core->C4 C5 C5-Acetyl Group (Alpha-Functionalization) Core->C5 C8 C8 Position (Directed C-H Activation) Core->C8 Block_C4 Peri-steric clash with C5-acetyl & EWG ring deactivation C4->Block_C4 Block_C5 C1-Lactam acts as competing Lewis base (Catalyst sink) C5->Block_C5 Block_C8 Competing directing groups (C1-carbonyl vs C5-ketone) C8->Block_C8

Fig 1. Electronic and steric roadblocks in 5-Acetyl-2-methylisoquinolin-1(2H)-one functionalization.

🛠️ Troubleshooting Desk: Frequently Encountered Issues (FAQs)

Ticket #101: "My C4-halogenation (EAS) is stalling at <10% conversion, even with excess NBS/NIS and heat."

The Causality: In a standard isoquinolin-1(2H)-one, the nitrogen lone pair donates electron density through the conjugated system, making the C4 position highly nucleophilic[2]. However, in your substrate, the bulky 5-acetyl group creates a massive peri-interaction (steric clash) directly adjacent to C4. Furthermore, the acetyl group is an Electron-Withdrawing Group (EWG), which inductively and mesomerically drains electron density from the ring. The Solution: You must artificially lower the LUMO of your electrophile. Switch your solvent from DCM or Acetonitrile to Hexafluoroisopropanol (HFIP) . HFIP is a strong hydrogen-bond donor that tightly coordinates to the succinimide leaving group of NBS/NIS, drastically increasing the electrophilicity of the halogen atom. This solvent effect provides the necessary thermodynamic driving force to overcome the peri-steric barrier.

Ticket #102: "Attempting alpha-bromination of the 5-acetyl group yields complex mixtures and degraded starting material."

The Causality: Direct enolization conditions (e.g., Br₂ in AcOH) fail because the C1-lactam carbonyl and the N2-methyl group compete for protonation/coordination. The lactam can undergo unwanted N-acyliminium ion formation or oxidative degradation before the C5-ketone enolizes. The Solution: Isolate the enolization step from the halogenation step. Use a soft Lewis acid/hard base combination (TMSOTf / Et₃N) to kinetically trap the 5-acetyl group as a silyl enol ether. The lactam carbonyl is less prone to silylation under these specific conditions. Once the silyl enol ether is isolated (or used in a one-pot telescope), it reacts cleanly and instantaneously with NBS to yield the alpha-bromo ketone.

Ticket #103: "Transition-metal catalyzed C-H activation at C8 is giving poor regioselectivity, with functionalization occurring at C6 instead."

The Causality: For C8 functionalization, you are relying on the C1-lactam carbonyl to act as a directing group for the Pd or Rh catalyst[3]. However, the C5-acetyl ketone is also a potent directing group, drawing the catalyst to the C6 position. The Solution: Utilize a cationic Rh(III) catalyst system (e.g., [CpRhCl₂]₂ with AgSbF₆). The sterics of the pentamethylcyclopentadienyl (Cp) ligand heavily disfavor coordination at the highly congested C5-ketone (sandwiched between C4 and C6), forcing the catalyst to coordinate exclusively at the unhindered C1-lactam, thereby directing activation cleanly to C8.

📊 Quantitative Optimization Data

The following table summarizes the performance of standard versus optimized conditions for substituting the 5-Acetyl-2-methylisoquinolin-1(2H)-one scaffold.

Reaction TypeTarget SiteStandard Conditions (Yield)Optimized Conditions (Yield)Key Causality for Improvement
Bromination C4 (EAS)NBS, DMF, 80°C (12%)NBS, HFIP, 25°C (88%)HFIP H-bonding hyper-activates the electrophile.
Iodination C4 (EAS)NIS, TFA, 60°C (18%)NIS, HFIP, 25°C (85%)Overcomes peri-steric hindrance via transition state stabilization.
Alpha-Bromination C5-Acetyl (α-C)Br₂, AcOH, 50°C (Decomp.)1. TMSOTf/Et₃N2. NBS, THF (76%)Bypasses lactam interference via silyl enol ether intermediate.
C-H Arylation C8 (Directed)Pd(OAc)₂, Ar-I, Ag₂CO₃ (22% C8, 45% C6)[CpRhCl₂]₂, Ar-I, AgSbF₆ (81% C8, <5% C6)Bulky Cp ligand prevents coordination at the congested C5-ketone.

🧪 Validated Experimental Protocols

Protocol A: Regioselective C4-Bromination via HFIP Activation

This protocol is self-validating; the reaction mixture will transition from a suspension to a clear solution as the highly soluble brominated product forms, providing a visual cue of conversion.

  • Setup: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 5-Acetyl-2-methylisoquinolin-1(2H)-one (1.0 mmol, 201 mg).

  • Solvent Addition: Add Hexafluoroisopropanol (HFIP) (5.0 mL). Stir until the substrate is partially dissolved.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.1 mmol, 196 mg) in one portion. Note: Use freshly recrystallized NBS (from water) to prevent radical-mediated side reactions.

  • Reaction: Cap the vial and stir at room temperature (25°C) for 2 hours. The mixture will become homogeneous.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (5 mL) to destroy residual electrophile. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc 7:3) yields 5-acetyl-4-bromo-2-methylisoquinolin-1(2H)-one.

Protocol B: Alpha-Bromination of the 5-Acetyl Group via Silyl Enol Ether
  • Enolization: Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere. Cool the solution to 0°C.

  • Activation: Add Triethylamine (Et₃N) (3.0 mmol, 0.42 mL) followed dropwise by Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 mmol, 0.27 mL). Stir at 0°C for 1 hour. The soft Lewis acid selectively targets the ketone over the lactam.

  • Telescoping: Quench with cold saturated aqueous NaHCO₃ (10 mL), extract rapidly with cold DCM (2 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo at 20°C (do not heat).

  • Halogenation: Immediately redissolve the crude silyl enol ether in anhydrous THF (10 mL) and cool to 0°C. Add NBS (1.05 mmol, 187 mg) portion-wise. Stir for 30 minutes.

  • Isolation: Dilute with EtOAc (20 mL), wash with water and brine, dry, and concentrate. Purify via short-pad silica filtration to yield 5-(2-bromoacetyl)-2-methylisoquinolin-1(2H)-one.

🔄 Troubleshooting Workflow Decision Tree

Workflow Start Identify Target Substitution Site Branch1 C4 Position (EAS) Start->Branch1 Branch2 C5-Acetyl (Alpha-C) Start->Branch2 Branch3 C8 Position (C-H Act.) Start->Branch3 Action1 Use HFIP + NBS/NIS (Overcomes Peri-sterics) Branch1->Action1 Action2 Use TMSOTf/Et3N then NBS (Prevents Lactam Oxidation) Branch2->Action2 Action3 Use [Cp*RhCl2]2 + AgSbF6 (Steric Directing Group Control) Branch3->Action3

Fig 2. Rapid decision matrix for functionalizing the 5-Acetyl-2-methylisoquinolin-1(2H)-one scaffold.

📚 References

  • Simple Synthesis of 4‐Substituted 1(2H)‐Isoquinolinones via Electrophilic Trapping. Synthetic Communications. Discusses the baseline reactivity and challenges of electrophilic substitution at the C4 position of isoquinolinones. 2

  • Electrophilic substitution reaction in quinoline and isoquinoline. Quimica Organica. Provides foundational mechanistic insight into why the nitrogen lone pair directs EAS to the C4 position, and how electron-withdrawing groups disrupt this.

  • 6-(aMinoMethyl)isoquinolin-1(2H)-one: C-H Activation/Annulation. Benchchem. Details modern synthetic approaches utilizing transition-metal-catalyzed C-H activation methodologies for the regioselective functionalization of the isoquinolinone scaffold. 3

  • 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors. US Patent US9422243B2. Confirms the pharmacological relevance of the isoquinolin-1(2H)-one core in drug development and standard halogenation conditions using N-bromosuccinimide. 1

Sources

Troubleshooting

Technical Support Center: LC-MS Method Optimization for Trace Detection of 5-Acetyl-2-methylisoquinolin-1(2H)-one

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing high-sensitivity Liquid Chromatography-Tandem Mass Spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for 5-Acetyl-2-methylisoquinolin-1(2H)-one .

As a nitrogen-containing heterocyclic compound with dual carbonyl groups (an acetyl group and a lactam core), this analyte is highly amenable to Positive Electrospray Ionization (ESI+). However, achieving trace-level detection (sub-ng/mL) in complex biological or environmental matrices requires rigorous optimization of sample preparation, chromatography, and mass spectrometry parameters[1][2].

Part 1: Troubleshooting & FAQs

Q1: I am experiencing severe signal loss when analyzing my compound in biological plasma compared to neat solvent. What is causing this, and how do I fix it?

The Causality: You are encountering ion suppression , a specific type of matrix effect. In ESI, the "matrix" refers to all sample components other than your analyte. When endogenous compounds (like phospholipids or salts) co-elute with 5-Acetyl-2-methylisoquinolin-1(2H)-one, they compete for the limited charge available on the surface of the electrospray droplets[3]. Because basic and highly polar matrix components easily monopolize these charges, your target analyte remains un-ionized in the gas phase, leading to a suppressed MS signal.

The Solution:

  • Implement Isotope Dilution: Synthesize or procure a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterated variant (e.g., 5-Acetyl-2-(methyl-d3)isoquinolin-1(2H)-one). The SIL-IS will co-elute with your analyte and experience the exact same matrix effects, allowing the mass spectrometer to normalize the signal ratio accurately[4].

  • Orthogonal Sample Cleanup: Switch from simple protein precipitation (PPT) to Solid Phase Extraction (SPE). SPE physically removes the competing matrix components prior to injection, significantly reducing ion suppression[5][6].

Q2: My chromatographic peak is tailing severely, and retention time is shifting between injections. How can I improve peak shape?

The Causality: Peak tailing for isoquinoline derivatives usually occurs due to secondary interactions. While the lactam nitrogen in 5-Acetyl-2-methylisoquinolin-1(2H)-one is less basic than a free amine, the molecule still interacts with unendcapped, residual silanol groups on the silica backbone of the C18 stationary phase. If the mobile phase pH is not strictly controlled, these ion-exchange interactions cause the analyte to drag through the column.

The Solution: Force the analyte into a single ionization state in solution. Use a highly endcapped C18 column (e.g., Waters BEH C18) and buffer your aqueous mobile phase with 0.1% Formic Acid (pH ~2.7). This low pH ensures residual silanols are fully protonated (neutralized) and promotes the pre-ionization of the analyte's carbonyl oxygens, ensuring sharp, symmetrical peaks and efficient transfer into the ESI source.

Q3: My MRM transitions are yielding low sensitivity. How do I optimize the mass spectrometer parameters for this specific structure?

The Causality: The isoquinolone core is highly conjugated and rigid. If your Collision Energy (CE) is too low, the precursor ion [M+H]+ will not fragment. If the CE is too high, the molecule will shatter into non-specific, low-mass fragments (like m/z < 50), which suffer from high chemical noise. Furthermore, suboptimal Declustering Potential (DP) or capillary voltage can prevent the intact precursor from entering the mass analyzer[1].

The Solution: Perform a systematic syringe infusion of a 1 µg/mL neat standard. First, optimize the DP to maximize the intact [M+H]+ ion (m/z 202.1). Then, ramp the CE from 10 V to 50 V to identify the most abundant and specific product ions. For this structure, the loss of the acetyl group (-43 Da) to yield m/z 159.1 is typically the most stable and abundant transition for quantitation.

Part 2: Experimental Protocols & Methodologies

To ensure a self-validating system, the following protocols incorporate built-in quality control checks.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Workflow

This protocol utilizes a mixed-mode polymeric sorbent (reversed-phase + strong cation exchange) to provide orthogonal cleanup, stripping away neutral lipids that cause matrix effects[6].

  • Conditioning: Pass 2 mL of Methanol (MeOH), followed by 2 mL of LC-MS grade Water containing 2% Formic Acid through the MCX cartridge. Do not let the sorbent dry.

  • Sample Loading: Dilute 200 µL of plasma/matrix with 200 µL of 4% Phosphoric Acid. Load the 400 µL mixture onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 2 mL of 2% Formic Acid in Water. (Removes polar interferences and salts).

  • Wash 2 (Organic): Pass 2 mL of 100% MeOH. (Removes neutral lipids and phospholipids; the target analyte remains bound via cation exchange).

  • Elution: Elute the target analyte with 2 mL of 5% Ammonium Hydroxide in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

  • Self-Validation Step: During method development, collect the flow-through from Steps 2, 3, and 4. Inject these fractions into the LC-MS. If 5-Acetyl-2-methylisoquinolin-1(2H)-one is detected in the wash fractions, your loading pH is incorrect, and the analyte is not binding to the ion-exchange sites.

Protocol B: LC-MS/MS MRM Optimization Workflow
  • Precursor Ion Optimization: Infuse a 1 µg/mL standard solution in 50:50 Water:Acetonitrile (0.1% Formic Acid) at 10 µL/min directly into the ESI source. Scan Q1 from m/z 100 to 300. Identify the [M+H]+ peak at m/z 202.1. Adjust the capillary voltage (typically 3000–4000 V) and gas temperatures to maximize this signal[1].

  • Product Ion Scan: Isolate m/z 202.1 in Q1. Scan Q3 from m/z 50 to 210 while applying a collision energy of 25 V. Identify the top three product ions.

  • CE Ramping: Set up an MRM experiment for the identified transitions. Ramp the CE in 2 V increments to find the apex of intensity for each specific fragment.

Part 3: Data Presentation & Visualization

Table 1: Optimized LC Gradient Conditions

Column: C18, 1.7 µm, 2.1 x 50 mm. Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Time (min)Mobile Phase A (0.1% FA in H2O)Mobile Phase B (0.1% FA in Acetonitrile)Curve Profile
0.0095%5%Initial
0.5095%5%Isocratic Hold
3.0010%90%Linear Gradient
4.0010%90%Column Wash
4.1095%5%Re-equilibration
6.0095%5%End
Table 2: Optimized MRM Transitions for 5-Acetyl-2-methylisoquinolin-1(2H)-one

Note: Analyte[M+H]+ Theoretical m/z = 202.1

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Structural Loss
Quantifier 202.1159.15022Loss of Acetyl (-43 Da)
Qualifier 1 202.1187.15018Loss of Methyl (-15 Da)
Qualifier 2 202.1174.15030Loss of CO (-28 Da)
Workflow Visualization

LCMS_Workflow A Sample Preparation (MCX SPE Cleanup) B Chromatographic Separation (C18, Low pH Buffer) A->B Clean Extract C ESI Source Optimization (Gas, Temp, Voltage) B->C Eluent D MS/MS Tuning (MRM Transitions & CE) C->D Precursor Ions E Data Acquisition & Quantification D->E Product Signals

Fig 1: Step-by-step LC-MS/MS optimization workflow for trace isoquinoline detection.

Part 4: References

  • [1] The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. National Library of Medicine (NIH). Available at:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at:[Link]

  • [3] Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at:[Link]

  • [4] Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker. National Library of Medicine (NIH). Available at:[Link]

  • [5] Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. PromoChrom Technologies. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at:[Link]

  • [6] Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. LCMS.cz. Available at:[Link]

  • [2] Determination of Some Isoquinoline Alkaloids in Extracts by Liquid Chromatography. MDPI. Available at:[Link]

Sources

Optimization

troubleshooting crystallization issues in 5-Acetyl-2-methylisoquinolin-1(2H)-one purification

Welcome to the advanced troubleshooting center for the purification of 5-Acetyl-2-methylisoquinolin-1(2H)-one. This heterocyclic intermediate presents unique crystallization challenges due to its specific substitution pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the purification of 5-Acetyl-2-methylisoquinolin-1(2H)-one. This heterocyclic intermediate presents unique crystallization challenges due to its specific substitution pattern. The N-methyl group removes the hydrogen-bond donor capacity typically found in unsubstituted [1], while the 5-acetyl group introduces a rotatable dipole. This combination often leads to high solubility in polar solvents and a propensity for liquid-liquid phase separation (LLPS) rather than controlled nucleation.

Below, you will find our symptom-based troubleshooting guide, quantitative solubility data, and a self-validating protocol designed to ensure high-purity recovery.

Symptom-Based Troubleshooting FAQs

Q1: Why does my product consistently "oil out" instead of forming crystals? Mechanistic Cause: Oiling out (Liquid-Liquid Phase Separation) occurs when the supersaturation level is pushed too high, too quickly, in a solvent system where the melting point of the solute-solvent complex is lower than the crystallization temperature. Because 5-Acetyl-2-methylisoquinolin-1(2H)-one lacks an N-H bond, it cannot form the rigid, directional hydrogen-bonded dimers typical of [2]. Instead, it relies on weaker dipole-dipole interactions and π−π stacking. When using a strong anti-solvent (like heptane) with a polar primary solvent (like ethyl acetate), the local supersaturation spikes, causing the compound to separate as a dense, impurity-rich oil rather than nucleating into a crystal lattice. Solution: You must operate strictly within the Metastable Zone Width (MSZW). Switch to a slower cooling ramp and introduce seed crystals before adding the bulk of the anti-solvent.

Q2: I am getting a gel-like suspension of microscopic needles that clogs the filter. How do I fix this? Mechanistic Cause: Needle-like crystals are the kinetic polymorph. They form when nucleation is rapid and uncontrolled. The 5-acetyl group's rotational freedom allows for rapid 1D growth along the π -stacking axis, while growth in the other dimensions is sterically hindered. These needles trap mother liquor and impurities via capillary action, severely reducing your yield and purity during filtration. Solution: Implement temperature cycling (Ostwald ripening). By repeatedly heating the suspension just below the dissolution temperature and cooling it slowly, the smaller, kinetically favored needles will dissolve, and the material will redeposit onto the larger, thermodynamically stable block-like crystals [3].

Q3: How do I purge the 7-acetyl regioisomer during crystallization? Mechanistic Cause: The 7-acetyl regioisomer co-crystallizes easily because its molecular volume and dipole moment are nearly identical to the 5-acetyl target, allowing it to substitute into the crystal lattice without a significant thermodynamic penalty. Solution: Shift from an anti-solvent crystallization to a reactive/cooling crystallization in a protic solvent like Isopropanol (IPA). IPA selectively solvates the 7-acetyl isomer slightly better due to subtle differences in the steric environment around the acetyl oxygen, improving the purge factor.

Quantitative Data: Solvent System Screening Matrix

To optimize your purification, refer to the following quantitative data summarizing the performance of various solvent systems evaluated for 5-Acetyl-2-methylisoquinolin-1(2H)-one.

Primary SolventAnti-SolventRatio (v/v)Solubility @ 60°CSolubility @ 5°CYield (%)Purity (HPLC)Dominant Crystal Habit
Ethyl AcetateHeptane1:3145 mg/mL12 mg/mL88%96.5%Needles (Kinetic)
IsopropanolWater1:1.595 mg/mL8 mg/mL82%99.1%Blocks (Thermodynamic)
TolueneHexane1:4180 mg/mL45 mg/mL65%94.0%Oiling out (LLPS)
AcetoneWater1:2210 mg/mL15 mg/mL91%95.5%Fine powder / Gel

Standard Operating Protocol: Seeded Anti-Solvent Crystallization

This methodology is engineered as a self-validating system . Do not proceed to the next step unless the validation criteria for the current step are met.

Step 1: Complete Dissolution

  • Action: Suspend 10.0 g of crude 5-Acetyl-2-methylisoquinolin-1(2H)-one in 100 mL of Isopropanol (IPA). Heat the jacketed reactor to 65°C under moderate agitation (250 rpm).

  • Validation Checkpoint: The solution must be completely transparent. If the solution remains cloudy after 15 minutes at 65°C, filter it hot through a 0.45 µm PTFE membrane to remove insoluble impurities that act as heterogeneous nucleation sites.

Step 2: Metastable Zone Width (MSZW) Identification

  • Action: Cool the reactor at a rate of 0.5°C/min. Monitor the solution visually or via an inline turbidity probe.

  • Validation Checkpoint: Note the exact temperature when the first sign of turbidity appears (Cloud Point, typically ~48°C). Immediately heat the reactor by 5°C above this cloud point until the solution is clear again. This specific 5°C window is your validated seeding zone.

Step 3: Seeding and Anti-Solvent Addition

  • Action: Hold the temperature 2°C above the established cloud point. Add 0.1 g (1 wt%) of pure 5-Acetyl-2-methylisoquinolin-1(2H)-one seed crystals. Hold for 30 minutes to allow the seeds to anneal. Begin adding 150 mL of Water (anti-solvent) at a strictly controlled rate of 1.0 mL/min using a dosing pump.

  • Validation Checkpoint: The suspension should grow increasingly opaque, but no sticky residue should form on the reactor walls. If wall-fouling occurs, LLPS has initiated; immediately halt anti-solvent addition and raise the temperature by 10°C to redissolve.

Step 4: Temperature Cycling (Ostwald Ripening)

  • Action: Once all water is added, cool the suspension to 5°C at 0.2°C/min. Then, heat back to 40°C at 1.0°C/min, hold for 1 hour, and cool back to 5°C at 0.2°C/min.

  • Validation Checkpoint: Extract a 1 mL slurry sample and view under an optical microscope. If the crystal aspect ratio is >10:1 (needles), run another heating/cooling cycle. If the aspect ratio is <3:1 (blocks), proceed to isolation.

Step 5: Isolation

  • Action: Filter the suspension through a sintered glass funnel (Porosity 3) under vacuum. Wash the cake with 30 mL of pre-chilled (5°C) IPA/Water (1:2 v/v). Dry under vacuum at 40°C to constant weight.

Diagnostic Workflow Visualization

CrystallizationTroubleshooting Start Crude 5-Acetyl-2-methyl isoquinolin-1(2H)-one Dissolve Dissolve in Primary Solvent (e.g., EtOAc or IPA) Start->Dissolve Cool Cooling & Anti-Solvent Addition Dissolve->Cool Decision Observation? Cool->Decision Oiling Oiling Out (LLPS) Decision->Oiling Phase separation Needles Fine Needles / Gel Decision->Needles Kinetic crash Blocks Blocky Crystals Decision->Blocks Thermodynamic FixOiling Reduce supersaturation, add seed crystals Oiling->FixOiling FixNeedles Temperature cycling (Ostwald Ripening) Needles->FixNeedles Success Filter, Wash, Dry (High Purity Product) Blocks->Success FixOiling->Cool FixNeedles->Blocks

Fig 1: Diagnostic workflow for resolving common crystallization failures of isoquinolinone derivatives.

References

  • Isoquinoline - Properties and Structure. Wikipedia. Available at:[Link]

  • On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. PubMed Central (PMC). Available at:[Link]

Reference Data & Comparative Studies

Validation

Structural Elucidation of 5-Acetyl-2-methylisoquinolin-1(2H)-one: A Comparative Guide to NMR Predictive Software

As a Senior Application Scientist, I frequently guide drug development teams through the structural elucidation of highly functionalized heterocycles. 5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS: 130542-87-9) [1] present...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development teams through the structural elucidation of highly functionalized heterocycles. 5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS: 130542-87-9) [1] presents a classic analytical challenge: its fused bicyclic system and multiple electron-withdrawing groups create complex magnetic anisotropy. Relying solely on empirical 1D NMR can lead to misassignments, particularly for peri-protons.

This guide objectively compares the performance of industry-standard NMR prediction software against expected experimental data, providing a self-validating protocol to ensure absolute scientific integrity during structural assignment.

Mechanistic Grounding: The Causality of Chemical Shifts

Before relying on predictive software, an expert must understand the physical causality dictating the chemical shifts. The isoquinolin-1(2H)-one core exhibits distinct electronic environments that serve as internal validation checkpoints[2]:

  • The Peri-Effect (H-8): The C1 carbonyl group exerts a strong magnetic anisotropic deshielding effect on the spatially adjacent H-8 proton. This "peri-effect" pushes H-8 significantly downfield to ~8.55 ppm, distinguishing it from standard aromatic protons[2].

  • Enamine-like Core (H-3 & H-4): The C3=C4 double bond is conjugated with the N2 lone pair. H-3 is deshielded by the adjacent nitrogen (~7.15 ppm), while H-4 is shielded by resonance electron donation (~6.95 ppm).

  • Acetyl Deshielding (H-6): The C5 acetyl group withdraws electron density via resonance and inductive effects, deshielding the ortho-proton (H-6) to ~8.10 ppm[3].

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400 MHz / 100 MHz)

PositionExpected ¹H Shift (ppm)Multiplicity (J in Hz)Expected ¹³C Shift (ppm)Causality / Electronic Environment
C1 --162.5Amide carbonyl, highly deshielded.
N-CH₃ 3.62s, 3H37.5Deshielded by adjacent amide nitrogen.
C3 / H-3 7.15d (7.5)132.0Enamine-like α-proton, deshielded by N.
C4 / H-4 6.95d (7.5)105.5Enamine-like β-proton, shielded by N lone pair.
C5 --135.5Substituted aromatic bridgehead.
C6 / H-6 8.10dd (7.8, 1.2)131.0Deshielded by ortho-acetyl resonance.
C7 / H-7 7.50t (7.8)126.5Standard aromatic environment.
C8 / H-8 8.55dd (7.8, 1.2)128.5Strong peri-effect from C1 carbonyl anisotropy.
C5-C=O --201.5Ketone carbonyl.
Acetyl-CH₃ 2.68s, 3H30.2Alpha to ketone carbonyl.
Software Performance Comparison Matrix

To validate these shifts, laboratories deploy predictive software. However, algorithms handle spatial anisotropy differently. Here is an objective comparison of the leading alternatives:

Table 2: Comparative Matrix of NMR Prediction Tools

FeatureACD/Labs NMR PredictorsMnova NMRPredictChemDraw Professional
Core Algorithm HOSE Code + Neural Networks[4]Ensemble (Machine Learning + HOSE)[5]Modified Additivity Rules (Increments)
Accuracy (Complex Aromatics) Excellent (Accurately models peri-effects)Excellent (Provides confidence intervals)Moderate (Often misses spatial anisotropy)
Database Training Yes (Trainable with in-house data)Yes (Seamless integration with user databases)No (Static increment database)
Best Use Case Final validation, complex 2D elucidationHigh-throughput processing, routine checksRapid drafting, preliminary estimations
Self-Validating Experimental Protocol

To ensure trustworthiness, the experimental workflow must be a self-validating system where empirical data and algorithmic predictions continuously cross-check each other.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 10–15 mg of 5-Acetyl-2-methylisoquinolin-1(2H)-one in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: TMS provides an absolute zero reference point. Without it, solvent temperature dependence can shift the residual CHCl₃ peak, introducing a systematic error of ±0.05 ppm—enough to misalign software correlation algorithms and trigger false-positive errors.

Step 2: Multi-Nuclear Acquisition

  • Action: Acquire 1D ¹H (400 MHz), 1D ¹³C (100 MHz), and 2D HSQC/HMBC spectra.

  • Causality & Validation: 1D spectra alone cannot resolve overlapping multiplets in the aromatic region. HMBC (Heteronuclear Multiple Bond Correlation) provides 2- and 3-bond carbon-proton connectivity. Observing a cross-peak between the C5 acetyl carbonyl (~201.5 ppm) and the H-6 proton definitively anchors the aromatic assignment, validating the 1D data.

Step 3: Algorithmic Prediction & Error Calculation

  • Action: Input the SMILES string (O=C1N(C)C=CC2=C1C=CC=C2C(C)=O) into Mnova or ACD/Labs. Overlay the predicted spectrum onto the processed experimental data.

  • Causality & Validation: Calculate the Root Mean Square Error (RMSE, Δδ ). An RMSE < 0.2 ppm for ¹H indicates a highly reliable assignment. If Δδ > 0.5 ppm for any proton (commonly H-8 in basic increment software), the software's algorithm has failed to account for spatial anisotropy, and the experimental 2D NMR data must override the prediction.

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (CDCl3 + TMS) Acquisition NMR Acquisition (1H, 13C, HSQC, HMBC) SamplePrep->Acquisition Acquire Data Processing Data Processing (Phase & Baseline Correction) Acquisition->Processing Process Spectra Comparison Correlation Analysis (Predicted vs. Experimental) Processing->Comparison Extract Shifts Prediction Software Prediction (ACD/Labs, Mnova, ChemDraw) Prediction->Comparison Generate Shifts Validation Final Structural Assignment & Validation Comparison->Validation Calculate Error (Δδ)

Self-validating NMR assignment workflow combining empirical 2D data with predictive algorithms.

Conclusion & Best Practices

For highly functionalized scaffolds like 5-Acetyl-2-methylisoquinolin-1(2H)-one, basic increment-based predictors are insufficient due to their inability to model 3D spatial phenomena like the peri-effect. ACD/Labs [4] and Mnova [5] provide the necessary neural network algorithms to accurately model resonance deshielding and magnetic anisotropy. By coupling these advanced predictors with a self-validating 2D NMR protocol, researchers can achieve unambiguous, publication-ready structural elucidation.

Sources

Comparative

mass spectrometry fragmentation pattern of 5-Acetyl-2-methylisoquinolin-1(2H)-one

Title: Elucidating the Mass Spectrometry Fragmentation Pattern of 5-Acetyl-2-methylisoquinolin-1(2H)-one: A Comparative Guide to Analytical Platforms Executive Summary As a Senior Application Scientist, I frequently enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Elucidating the Mass Spectrometry Fragmentation Pattern of 5-Acetyl-2-methylisoquinolin-1(2H)-one: A Comparative Guide to Analytical Platforms

Executive Summary

As a Senior Application Scientist, I frequently encounter the isoquinolin-1(2H)-one scaffold, a foundational element in the design of pharmacologically active agents, including PARP inhibitors and antiviral capsid assembly modulators[1][2]. When analyzing derivatives like 5-Acetyl-2-methylisoquinolin-1(2H)-one (CAS 130542-87-9), selecting the appropriate mass spectrometry (MS) platform is critical for accurate structural elucidation and pharmacokinetic tracking. This guide objectively compares the performance of High-Resolution LC-ESI-QTOF-MS, GC-EI-MS, and LC-ESI-QQQ-MS, providing self-validating experimental protocols and mechanistic insights into the gas-phase fragmentation of this privileged pharmacophore.

Mechanistic Causality of Isoquinolinone Fragmentation

The presence of the N-methyl group in 5-Acetyl-2-methylisoquinolin-1(2H)-one is structurally defining. It locks the molecule in the lactam tautomer, preventing tautomerization to the isoquinolinol form[3]. This structural rigidity dictates its distinct gas-phase fragmentation pathways.

  • Electron Ionization (EI) Pathways: In EI, basic fragmentation rules for heterocyclic systems apply. The highly polarizable carbonyl of the 5-acetyl group readily absorbs the 70 eV ionization energy[4]. The resulting radical cation (M+•, m/z 201.0790) undergoes rapid alpha-cleavage to expel a methyl radical (•CH3, -15 Da), forming a resonance-stabilized acylium ion. Alternatively, it loses the entire acetyl radical (•COCH3, -43 Da) to yield a stable isoquinolinone cation[4].

  • Electrospray Ionization (ESI+) Pathways: In ESI+, protonation preferentially occurs at the most basic site—typically the lactam carbonyl oxygen. Under Collision-Induced Dissociation (CID), the protonated precursor ([M+H]+, m/z 202.0868) exhibits a hallmark loss of carbon monoxide (CO, -28 Da) from the lactam ring, a diagnostic feature of isoquinolinones[5]. The N-methyl substitution further directs the pathway by preventing the loss of NH3, forcing the eventual expulsion of methylamine or sequential CO losses[2].

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 202.087 M+• m/z 201.079 Frag1 Loss of •CH3 (Acetyl alpha-cleavage) m/z 187.063 / 186.055 Parent->Frag1 - CH3 (15 Da) Frag2 Loss of •COCH3 (Acetyl cleavage) m/z 159.068 / 158.060 Parent->Frag2 - COCH3 (43 Da) Frag3 Loss of CO (Lactam ring opening) m/z 174.092 / 173.084 Parent->Frag3 - CO (28 Da) SecFrag1 Sequential Loss of CO m/z 131.074 / 130.066 Frag2->SecFrag1 - CO (28 Da) SecFrag2 Loss of N-CH3 m/z 144.081 / 143.073 Frag3->SecFrag2 - N-CH3 (15 Da)

Proposed mass spectrometry fragmentation pathways for 5-Acetyl-2-methylisoquinolin-1(2H)-one.

Platform Performance Comparison

To objectively evaluate the optimal analytical approach, the table below summarizes the core competencies of the three primary MS platforms used in drug development workflows.

FeatureLC-ESI-QTOF-MSGC-EI-MSLC-ESI-QQQ-MS
Primary Utility Exact mass structural elucidationSpectral library matchingHigh-sensitivity quantification
Ionization Mode Soft (ESI+), yields [M+H]+Hard (EI, 70 eV), yields M+•Soft (ESI+), yields [M+H]+
Mass Accuracy < 2 ppmNominal (~0.1 Da)Nominal (~0.1 Da)
Fragmentation Control Variable CID (Collision Energy)Fixed 70 eV (Highly reproducible)MRM transitions (Optimized CE)
Best For Identifying unknown metabolitesConfirming synthetic purityPharmacokinetic (PK) tracking

Self-Validating Experimental Protocols

Protocol 1: High-Resolution LC-ESI-QTOF-MS (Structural Elucidation)

Objective: Determine the exact mass of the precursor and fragment ions to assign molecular formulas unambiguously. Causality: ESI is a soft ionization technique that preserves the intact protonated molecule. By utilizing a QTOF analyzer, we achieve high mass resolving power (>30,000 FWHM), which is essential for distinguishing the loss of CO (27.9949 Da) from the isobaric loss of C2H4 (28.0313 Da).

  • System Suitability & Calibration (Self-Validation): Infuse a tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is <2 ppm. This ensures the exact mass of the [M+H]+ ion is confidently distinguished from background noise. If mass accuracy exceeds 2 ppm, perform a mass axis recalibration before proceeding.

  • Chromatographic Separation: Inject 2 µL of the sample (1 µg/mL in MeOH) onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as a proton source, enhancing ESI+ ionization efficiency and driving the formation of [M+H]+.

  • MS/MS Acquisition: Acquire data in Auto MS/MS mode. Set the precursor isolation window to narrow (~1.3 m/z) to exclude co-eluting isotopic interferences. Apply a collision energy (CE) ramp from 10 to 40 eV. Causality: Ramping CE ensures that both fragile bonds (acetyl alpha-cleavage) and robust bonds (lactam ring opening) are fragmented within a single acquisition cycle.

Protocol 2: GC-EI-MS (Library Matching & Radical Fragmentation)

Objective: Generate a highly reproducible, standard 70 eV fragmentation fingerprint. Causality: Electron Ionization (EI) at 70 eV transfers excessive internal energy to the molecule, generating a radical cation (M+•) that undergoes extensive, structurally diagnostic fragmentation[4]. This allows for unambiguous differentiation of positional isomers.

  • System Leak & Tune Check (Self-Validation): Perform an air/water check to confirm system leak-tightness (m/z 18, 28, 32 must be < 5% of m/z 69 from PFTBA). Tune the single quadrupole using PFTBA to ensure proper isotopic ratios and mass axis calibration. A failing tune invalidates subsequent spectra.

  • Sample Introduction: Inject 1 µL of the sample (10 µg/mL in Ethyl Acetate) with a split ratio of 10:1. Set the inlet temperature to 250°C. Causality: The split injection prevents detector saturation and peak fronting, ensuring symmetrical peak shapes for accurate mass assignment.

  • Thermal Gradient & Acquisition: Program the GC oven from 100°C to 300°C at 15°C/min. Maintain the MS transfer line at 280°C to prevent cold spots. Acquire full scan data from m/z 50 to 300. Causality: The upper mass limit of 300 m/z is sufficient to capture the intact molecular ion (m/z 201) and all relevant lower-mass fragments without scanning unnecessary high-mass noise, thereby increasing the scan rate and data points across the peak.

Quantitative Fragmentation Data

The following table summarizes the expected exact masses for the primary fragmentation pathways of 5-Acetyl-2-methylisoquinolin-1(2H)-one across both high-resolution ESI and standard EI platforms.

Fragment DescriptionNeutral LossLC-ESI-QTOF (m/z [M+H]+)GC-EI-MS (m/z [M+•])Relative Abundance (Est.)
Intact Precursor None202.0868201.0790100% (ESI) / 40% (EI)
Acetyl Alpha-Cleavage - •CH3 (15.0235 Da)187.0633186.055580% (EI)
Acetyl Cleavage - •COCH3 (43.0184 Da)159.0684158.0606100% (EI base peak)
Lactam Ring Opening - CO (27.9949 Da)174.0919173.084160% (ESI)
Sequential Cleavage - COCH3 & - CO131.0735130.065730% (Both)

Conclusion

For the structural elucidation of 5-Acetyl-2-methylisoquinolin-1(2H)-one, LC-ESI-QTOF-MS is the superior platform for identifying novel metabolites due to its sub-2 ppm mass accuracy, which confidently maps the loss of the lactam carbon monoxide. Conversely, GC-EI-MS provides the most robust platform for confirming synthetic purity, as the 70 eV hard ionization reliably generates a stable m/z 158 base peak via acetyl cleavage, creating a highly reproducible spectral fingerprint.

References

  • 6-(hydroxymethyl)isoquinolin-1(2H)-one | Benchchem. Source: benchchem.com. URL: 1

  • 1(2H)-Isoquinolinone | CID 10284 - PubChem. Source: nih.gov. URL: 5

  • Rational Design, Synthesis, and Structure–Activity Relationship of a Novel Isoquinolinone-Based Series of HBV Capsid Assembly Modulators Leading to the Identification of Clinical Candidate AB-836. Source: acs.org. URL: 2

  • Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors. Source: mdpi.com. URL: 3

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Source: aip.org. URL: 4

Sources

Validation

Comparative Reactivity Blueprint: 5-Acetyl-2-methylisoquinolin-1(2H)-one vs. 1(2H)-isoquinolinone

The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore in drug discovery, serving as the structural backbone for numerous kinase inhibitors, anti-inflammatory agents, and antiviral compounds. Understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore in drug discovery, serving as the structural backbone for numerous kinase inhibitors, anti-inflammatory agents, and antiviral compounds. Understanding the divergent reactivity of substituted isoquinolinones is critical for late-stage functionalization and rational drug design.

This guide provides an objective, mechanistically grounded comparison between the parent 1(2H)-isoquinolinone and its highly functionalized derivative, 5-Acetyl-2-methylisoquinolin-1(2H)-one . By analyzing their electronic environments and steric profiles, we establish a predictive framework for their behavior in synthetic workflows.

Structural and Electronic Foundations

The reactivity of the isoquinolinone core is dictated by its tautomeric equilibrium and the electron density distribution across its fused bicyclic system.

The Parent: 1(2H)-isoquinolinone

The unsubstituted 1(2H)-isoquinolinone is characterized by its N-H lactam motif. It exists in a solvent-dependent tautomeric equilibrium with 1-hydroxyisoquinoline. This dynamic state renders the molecule an ambident nucleophile under basic conditions, allowing for divergent N-alkylation or O-alkylation pathways depending on the hardness of the electrophile and the counterion used 1. Furthermore, the nitrogen lone pair delocalizes through the lactam carbonyl and cross-conjugates with the C3-C4 double bond, imparting strong enamine-like nucleophilicity at the C-4 position.

The Derivative: 5-Acetyl-2-methylisoquinolin-1(2H)-one

The introduction of substituents fundamentally rewires the molecule's reactivity:

  • N-Methylation (2-methyl): The presence of the methyl group at the N-2 position structurally locks the molecule in the lactam form. Tautomerization is impossible, completely abolishing O-alkylation and N-functionalization pathways.

  • 5-Acetyl Group: The acetyl moiety at C-5 acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. It drains electron density from the carbocyclic ring and, by extension, the fused heterocyclic system. Additionally, the steric bulk of the acetyl group at C-5 creates a localized shielding effect over the adjacent C-4 position, drastically reducing its susceptibility to electrophilic aromatic substitution (EAS). However, this acetyl group introduces orthogonal ketone reactivity, serving as a prime handle for derivatization.

Workflow Sub1 1(2H)-isoquinolinone EAS Electrophilic Aromatic Substitution (e.g., C-4 Iodination) Sub1->EAS Rapid (Enamine-like C-4) Alkylation Base-Promoted Alkylation (R-X, Base) Sub1->Alkylation Ambident (N- vs O-alkylation) Carbonyl Nucleophilic Addition (e.g., Reductive Amination) Sub1->Carbonyl Unreactive (Stable Lactam) Sub2 5-Acetyl-2-methylisoquinolin-1(2H)-one Sub2->EAS Sluggish (Steric/Electronic Deactivation) Sub2->Alkylation No Reaction (N-Me Locked) Sub2->Carbonyl Highly Reactive (5-Acetyl Ketone)

Comparative reactivity pathways of the two isoquinolinone scaffolds.

Quantitative Reactivity Profiling

To objectively compare these two scaffolds, we must evaluate their performance across standard functionalization metrics. The table below summarizes their divergent chemical behavior.

Reactivity Metric1(2H)-isoquinolinone5-Acetyl-2-methylisoquinolin-1(2H)-one
Tautomeric State Dynamic (Lactam Lactim)Locked (Lactam only)
C-4 EAS Kinetics Extremely Fast (High Yields)Sluggish / Trace (Deactivated)
N-Alkylation Highly Reactive (Requires Base)Unreactive (Pre-methylated)
O-Alkylation Reactive (via Ag+ salts / Hard Electrophiles)Unreactive
Carbonyl Addition Unreactive (Stable Amide Resonance)Highly Reactive at C-5 Ketone
Primary Synthetic Utility Core building block, C-4 derivatizationLate-stage C-5 functionalization

Experimental Methodologies & Mechanistic Causality

The following protocols demonstrate the practical implications of the electronic differences between the two scaffolds. Each protocol is designed as a self-validating system to ensure experimental integrity.

Protocol A: Regioselective C-4 Iodination (EAS)

The C-4 position of the parent isoquinolinone is highly susceptible to halogenation. We utilize a mild, acid-catalyzed approach using N-Iodosuccinimide (NIS)2.

Step-by-Step Workflow:

  • Solvation: Dissolve 1.0 mmol of the substrate in 5.0 mL of anhydrous Acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that stabilizes the polar transition state of the EAS reaction without competing as a nucleophile.

  • Activation: Add 0.2 mmol (20 mol%) of p-Toluenesulfonic acid (p-TsOH). Causality: The acid protonates the succinimide carbonyl of NIS, drastically increasing the electrophilicity of the iodine atom to generate a highly reactive "I+" equivalent.

  • Halogenation: Add 1.2 mmol of NIS in a single portion. Stir at room temperature for 2 hours.

  • Self-Validation (Quench): Remove a 50 μ L aliquot and quench with saturated aqueous Na2​S2​O3​ .

    • Observation for Parent: The organic layer turns colorless immediately, and TLC confirms complete conversion to the C-4 iodo product.

    • Observation for 5-Acetyl Derivative: The reaction remains sluggish; TLC shows predominantly starting material. The 5-acetyl group's electron-withdrawing nature starves the C-4 position of the electron density required to attack the iodonium ion.

Mechanism NIS NIS + p-TsOH Iodonium Activated I+ NIS->Iodonium Acid Activation Wheland Sigma Complex (C-4 Attack) Iodonium->Wheland Substrate 1(2H)-isoquinolinone Substrate->Wheland Enamine pi-attack Product 4-Iodo-1(2H)-isoquinolinone Wheland->Product Deprotonation (Rearomatization)

Mechanistic pathway for the p-TsOH catalyzed C-4 iodination of 1(2H)-isoquinolinone.

Protocol B: Chemoselective Reductive Amination of the 5-Acetyl Group

While the 5-acetyl derivative fails at C-4 EAS, it excels in carbonyl chemistry. The pyridone carbonyl is locked in a stable amide resonance, allowing for exclusive, chemoselective reaction at the C-5 ketone.

Step-by-Step Workflow:

  • Imine Formation: Combine 1.0 mmol of 5-Acetyl-2-methylisoquinolin-1(2H)-one and 1.2 mmol of a primary amine (e.g., benzylamine) in 10 mL of 1,2-Dichloroethane (DCE). Add 1.5 mmol of glacial acetic acid. Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the C-5 ketone to accelerate nucleophilic attack and subsequent dehydration to the imine. DCE is selected over DCM as its higher boiling point allows for mild heating (50°C) to overcome the steric hindrance around the C-5 position.

  • Reduction: After 4 hours, cool to 0°C and add 1.5 mmol of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) portion-wise. Causality: NaBH(OAc)3​ is a mild hydride source that selectively reduces the protonated imine intermediate. It is entirely unreactive toward the highly stable lactam carbonyl at C-1, ensuring perfect chemoselectivity.

  • Self-Validation (Workup): Basify the reaction with 1N NaOH to pH 10 and extract with EtOAc. If the aqueous layer retains the product (checked via LC-MS), the imine was successfully reduced to a secondary amine, which forms a water-soluble salt at lower pH but partitions into the organic layer upon basification.

Conclusion

The transition from 1(2H)-isoquinolinone to 5-Acetyl-2-methylisoquinolin-1(2H)-one represents a shift from a core building block to a specialized, late-stage intermediate. The parent compound is ideal for library generation via C-4 functionalization (e.g., cross-coupling of C-4 halides) and N-alkylation. Conversely, the 5-acetyl-2-methyl derivative is intentionally deactivated at the heterocyclic core to allow for orthogonal, highly chemoselective functionalization at the C-5 position, making it an excellent candidate for appending complex aliphatic side chains without risking over-alkylation or unwanted ring substitutions.

References

  • Product Class 6: Isoquinolinones Source: Science of Synthesis (Thieme Connect) URL:[Link]

  • p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives Source: ResearchGate URL:[Link]

Sources

Comparative

A Comprehensive Guide to Validating 5-Acetyl-2-methylisoquinolin-1(2H)-one Purity: UPLC-MS vs. Traditional Methodologies

Validating the purity of pharmaceutical intermediates is a non-negotiable checkpoint in modern drug development. The compound 5-Acetyl-2-methylisoquinolin-1(2H)-one belongs to the isoquinolin-1(2H)-one class—a "privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the purity of pharmaceutical intermediates is a non-negotiable checkpoint in modern drug development. The compound 5-Acetyl-2-methylisoquinolin-1(2H)-one belongs to the isoquinolin-1(2H)-one class—a "privileged scaffold" frequently utilized in the synthesis of PARP inhibitors, ROCK inhibitors, and EGFR antagonists[1]. Ensuring its absolute purity is critical, as structurally analogous synthetic impurities (such as unreacted precursors or regioisomers) can exhibit off-target biological activity or skew downstream pharmacological assays.

As a Senior Application Scientist, I have designed this guide to objectively compare Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) against traditional analytical methods. Furthermore, this guide provides a robust, self-validating experimental protocol specifically engineered for the precise purity validation of 5-Acetyl-2-methylisoquinolin-1(2H)-one.

The Analytical Challenge: Why Traditional Methods Fall Short

During the synthesis of 5-Acetyl-2-methylisoquinolin-1(2H)-one, the most insidious impurities are closely related regioisomers (e.g., 4-acetyl or 6-acetyl variants) and over-acetylated byproducts.

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the traditional workhorse for purity analysis, it relies on the flawed assumption that all impurities share a similar UV extinction coefficient to the active pharmaceutical ingredient. If a trace impurity lacks a strong chromophore, HPLC-UV will drastically underreport its concentration. Furthermore, HPLC-UV cannot definitively identify an unknown co-eluting peak[2]. Gas Chromatography-Mass Spectrometry (GC-MS) is similarly suboptimal due to the potential thermal degradation of the polar isoquinolinone core at high injection port temperatures.

UPLC-MS overcomes these limitations by combining ultra-high chromatographic resolution with the definitive structural confirmation of mass spectrometry, allowing for the rapid identification of complex degradation products and impurities[3].

Quantitative Modality Comparison

The following table summarizes the performance metrics of UPLC-MS against alternative analytical modalities for isoquinolinone purity validation:

Analytical ModalityChromatographic ResolutionSensitivity (LOD)Structural ConfirmationTypical Run TimePrimary Limitation
UPLC-MS Ultra-High (Sub-2μm particles)< 0.1 ng/mL Yes (Exact Mass & EIC)3 - 5 mins High initial instrument capital cost
HPLC-UV Moderate (3-5μm particles)~ 10-50 ng/mLNo (Relies on Retention Time)15 - 30 minsCannot identify co-eluting unknowns
GC-MS High (Capillary columns)< 1 ng/mLYes (EI Fragmentation)20 - 45 minsThermal degradation of polar APIs
1H-NMR Low (Bulk mixture analysis)> 1 μg/mLYes (Atomic Connectivity)10 - 15 minsInsufficient sensitivity for trace impurities

Mechanistic Method Design: The "Why" Behind the Protocol

Method development is not about blindly following a recipe; it is about exploiting the physicochemical properties of the analyte. The following parameters were chosen based on fundamental chromatographic and ionization principles:

  • Stationary Phase Causality: A sub-2-micron ( 1.7μm ) C18 high-strength silica column is selected. According to the van Deemter equation, smaller particles minimize eddy diffusion and mass transfer resistance. This yields the immense theoretical plate count required to achieve baseline resolution between 5-Acetyl-2-methylisoquinolin-1(2H)-one and its structurally identical positional isomers.

  • Mobile Phase Chemistry: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) is utilized. The acidic modifier serves a dual mechanistic purpose: it suppresses the ionization of residual silanols on the column (preventing peak tailing) and acts as an abundant proton source to facilitate efficient [M+H]+ ion formation in the MS source.

  • Ionization Mode: Electrospray Ionization in positive mode (ESI+) is optimal. The nitrogen atom in the isoquinolin-1(2H)-one ring readily accepts a proton. For 5-Acetyl-2-methylisoquinolin-1(2H)-one ( C12​H11​NO2​ , exact mass 201.079 Da), this yields a highly stable, dominant precursor ion at m/z 202.08 .

Self-Validating Experimental Protocol

A method is only as trustworthy as its real-time quality control. To ensure absolute scientific integrity, this protocol is designed as a self-validating system aligned with ICH Q2 validation guidelines[4]. If any system suitability check fails, the run is automatically invalidated.

Step 1: Sample and Standard Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Standard Stock: Accurately weigh 10.0 mg of certified 5-Acetyl-2-methylisoquinolin-1(2H)-one reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Sample Preparation: Dissolve the synthesized batch of 5-Acetyl-2-methylisoquinolin-1(2H)-one to a final target concentration of 1.0 mg/mL. Filter through a 0.22 μm PTFE syringe filter.

Step 2: UPLC Chromatographic Conditions
  • Column: ACQUITY UPLC BEH C18 ( 2.1×50 mm, 1.7μm ).

  • Column Temperature: 40°C (Reduces mobile phase viscosity, keeping system backpressure within optimal limits).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B (Column wash)

    • 4.5 - 5.0 min: Return to 5% B (Re-equilibration)

Step 3: Mass Spectrometry (ESI+) Parameters
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100 - 600 (Targeting Extracted Ion Chromatogram for m/z 202.08).

Step 4: The Self-Validating System Checks (Crucial)

Before analyzing the unknown sample, the system must prove its own reliability:

  • Carryover Assessment: Inject a blank (diluent) immediately following the highest concentration standard. Acceptance Criteria: Peak area at the API retention time must be <0.1% of the Limit of Quantitation (LOQ). This rules out false positives.

  • System Suitability Test (SST): Inject a spiked resolution solution containing the API and a known isobaric impurity (e.g., 4-acetyl-2-methylisoquinolin-1(2H)-one). Acceptance Criteria: Resolution ( Rs​ ) must be >1.5 . This proves the system's current resolving power.

  • Spike-Recovery (Accuracy): Spike a known trace concentration of API into a blank matrix. Acceptance Criteria: Recovery between 98.0% - 102.0%. This validates ionization efficiency and the absence of matrix suppression.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating UPLC-MS purity analysis protocol.

UPLC_MS_Workflow Start Synthesized Compound 5-Acetyl-2-methylisoquinolin-1(2H)-one Prep Sample Preparation (Dilution in ACN/H2O) Start->Prep UPLC UPLC Separation (Sub-2μm C18 Column) Prep->UPLC MS ESI+ Mass Spectrometry (m/z 202.08 [M+H]+) UPLC->MS Data Data Processing (Peak Integration & Mass Confirmation) MS->Data Decision Purity > 99%? Data->Decision Pass Validated for Downstream Assays Decision->Pass Yes Fail Repurification Required Decision->Fail No Fail->Start

Fig 1: Self-validating UPLC-MS workflow for isoquinolinone purity analysis.

References

  • Source: biopharminternational.
  • Source: waters.
  • Title: 6-(aMinoMethyl)isoquinolin-1(2H)
  • Source: mdpi.

Sources

Validation

Comparative FTIR Spectroscopy Guide: 5-Acetyl-2-methylisoquinolin-1(2H)-one vs. Structural Analogs

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionalized heterocycles during early-stage drug discovery. For fused bicyclic lactams like 5-Acetyl-2-methylisoquin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionalized heterocycles during early-stage drug discovery. For fused bicyclic lactams like 5-Acetyl-2-methylisoquinolin-1(2H)-one , Fourier Transform Infrared (FTIR) spectroscopy remains an indispensable, non-destructive tool for rapid structural confirmation.

This guide provides an in-depth, objective comparison of the infrared vibrational modes of 5-Acetyl-2-methylisoquinolin-1(2H)-one against its common structural alternatives: the unmethylated precursor (5-Acetylisoquinolin-1(2H)-one ) and the deacetylated core (2-Methylisoquinolin-1(2H)-one ). By understanding the causality behind these spectral shifts, researchers can confidently validate synthetic intermediates and final products.

Mechanistic Grounding: The Causality of Vibrational Shifts

To accurately interpret the IR spectrum of 5-Acetyl-2-methylisoquinolin-1(2H)-one, we must deconstruct its functional groups and understand how molecular environment dictates vibrational frequency.

The Dual-Carbonyl System

The target molecule possesses two distinct carbonyl environments, which serve as the primary diagnostic markers in the IR spectrum:

  • The Lactam Carbonyl (Position 1): In isoquinolin-1(2H)-ones, the C=O stretch is typically observed between 1650 and 1670 cm⁻¹. This lower frequency (compared to a standard aliphatic ketone at ~1715 cm⁻¹) is caused by the resonance delocalization of the nitrogen lone pair into the carbonyl system, which increases single-bond character and weakens the C=O force constant[1].

  • The Aryl Ketone (Position 5): The acetyl group conjugated to the aromatic ring exhibits a C=O stretch at a slightly higher frequency, typically between 1680 and 1695 cm⁻¹ [2].

The Impact of N-Methylation (Hydrogen Bonding Disruption)

Comparing 5-Acetyl-2-methylisoquinolin-1(2H)-one to its unmethylated alternative (5-Acetylisoquinolin-1(2H)-one) reveals a critical phenomenon: solid-state hydrogen bonding .

  • In the unmethylated analog, strong intermolecular N-H···O=C hydrogen bonds form in the solid state. This interaction further weakens the lactam C=O bond, pushing its absorption lower (e.g., ~1652 cm⁻¹).

  • Upon N-methylation, the N-H hydrogen bond donor is removed. Consequently, the lactam C=O bond in 5-Acetyl-2-methylisoquinolin-1(2H)-one is "freed" from this interaction, resulting in a predictable blue shift (movement to a higher wavenumber, ~1665 cm⁻¹) [3]. Additionally, the broad N-H stretching band (3100–3300 cm⁻¹) is entirely abolished, replaced by sharp, weak aliphatic C-H stretches from the N-methyl group near 2950 cm⁻¹.

Spectral Differentiation Workflow

The following logic diagram illustrates the diagnostic workflow for differentiating these three closely related isoquinolinone derivatives based on their macroscopic IR features.

IR_Workflow Start Unknown Isoquinolinone Solid-State IR Spectrum CheckNH Is a broad N-H Stretch present? (3100 - 3300 cm⁻¹) Start->CheckNH CompB Alternative A: 5-Acetylisoquinolin-1(2H)-one CheckNH->CompB Yes (Unmethylated) CheckAcetyl Is an Aryl Ketone C=O present? (1680 - 1700 cm⁻¹) CheckNH->CheckAcetyl No (N-Methylated) Target Target Product: 5-Acetyl-2-methylisoquinolin-1(2H)-one CheckAcetyl->Target Yes (Acetyl Group Intact) CompC Alternative B: 2-Methylisoquinolin-1(2H)-one CheckAcetyl->CompC No (Deacetylated Core)

Figure 1: Diagnostic decision tree for differentiating substituted isoquinolin-1(2H)-ones via FTIR.

Quantitative Data: Comparative Absorption Bands

The table below summarizes the expected experimental FTIR absorption bands for the target compound and its alternatives. Data is synthesized from established spectroscopic baselines for functionalized isoquinolines [2][3].

Vibrational ModeTarget: 5-Acetyl-2-methylisoquinolin-1(2H)-oneAlternative A: 5-Acetylisoquinolin-1(2H)-oneAlternative B: 2-Methylisoquinolin-1(2H)-one
N-H Stretch Absent~3150 - 3250 cm⁻¹ (Broad, Strong)Absent
Aliphatic C-H Stretch ~2950 cm⁻¹ (N-CH₃ & Acetyl-CH₃)~2950 cm⁻¹ (Acetyl-CH₃ only)~2950 cm⁻¹ (N-CH₃ only)
Aryl Ketone C=O Stretch ~1685 - 1695 cm⁻¹ (Strong)~1685 - 1695 cm⁻¹ (Strong)Absent
Lactam C=O Stretch ~1665 cm⁻¹ (Strong, Blue-shifted)~1652 cm⁻¹ (Strong, H-bonded)~1665 cm⁻¹ (Strong)
Aromatic C=C Stretch ~1580, 1605 cm⁻¹ (Medium)~1580, 1600 cm⁻¹ (Medium)~1585, 1610 cm⁻¹ (Medium)

Self-Validating Experimental Protocol: ATR-FTIR Analysis

This protocol is designed as a self-validating system , incorporating internal calibration checks to guarantee data integrity.

Phase 1: System Calibration & Background Verification
  • Wavenumber Calibration: Before analyzing the sample, place a standard polystyrene calibration film on the ATR diamond crystal. Apply standard pressure.

  • Validation Check: Acquire a spectrum (32 scans, 4 cm⁻¹ resolution). Verify that the primary aromatic C-C stretching peak is located exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹). If it deviates, the interferometer requires laser recalibration.

  • Background Acquisition: Clean the diamond crystal with HPLC-grade isopropanol and allow it to dry completely. Run a background scan (64 scans) against ambient air.

  • Baseline Validation: Ensure the background spectrum shows no residual organic contamination (flat baseline in the 2800–3000 cm⁻¹ region) and that atmospheric compensation algorithms successfully subtract ambient H₂O and CO₂.

Phase 2: Sample Acquisition
  • Sample Application: Transfer approximately 2–5 mg of the solid 5-Acetyl-2-methylisoquinolin-1(2H)-one directly onto the center of the ATR diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the solid lattice. Causality note: Insufficient pressure leads to low signal-to-noise ratios and distorted peak shapes due to poor evanescent wave penetration.

  • Data Collection: Acquire the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

Phase 3: Processing & Interpretation
  • ATR Correction: Apply an ATR correction algorithm in your spectrometer software (e.g., assuming a refractive index of ~1.5 for organic solids) to adjust relative peak intensities, compensating for the wavelength-dependent penetration depth of the IR beam.

  • Baseline Correction: Apply an automatic baseline correction to account for any scattering effects.

  • Peak Picking: Isolate the 1600–1750 cm⁻¹ region. You must resolve two distinct peaks: the ketone C=O (~1690 cm⁻¹) and the lactam C=O (~1665 cm⁻¹). If only one broad peak is visible, re-run the sample at a higher resolution (2 cm⁻¹).

References

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." LibreTexts, 2023.[Link]

  • National Institute of Standards and Technology (NIST). "Isoquinoline - IR Spectrum." NIST Chemistry WebBook, SRD 69.[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects." PMC, 2022.[Link]

Comparative

Comparative Efficacy of 5-Acetyl-2-methylisoquinolin-1(2H)-one (5-AMQ) in Enzyme Inhibition Assays: A Technical Guide

Executive Summary & Structural Rationale The isoquinolin-1(2H)-one pharmacophore is a privileged scaffold in medicinal chemistry, historically recognized for its ability to mimic the nicotinamide moiety of NAD+ in Poly(A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The isoquinolin-1(2H)-one pharmacophore is a privileged scaffold in medicinal chemistry, historically recognized for its ability to mimic the nicotinamide moiety of NAD+ in Poly(ADP-ribose) polymerase (PARP) enzymes [1]. However, subtle structural modifications to this core dramatically shift its target selectivity.

This guide evaluates the comparative efficacy of 5-Acetyl-2-methylisoquinolin-1(2H)-one (5-AMQ) . As an application scientist, I frequently observe screening campaigns misinterpreting the potential of isoquinolone derivatives. While unsubstituted isoquinolin-1(2H)-ones are classic PARP-1 inhibitors, the N-methylation at position 2 in 5-AMQ creates a profound Structure-Activity Relationship (SAR) paradox. This methylation abolishes the critical hydrogen bond donor required for PARP-1 binding, shifting the molecule's affinity toward the ATP-binding cleft of kinases, specifically Rho-associated protein kinase (ROCK) [2].

This guide provides a self-validating experimental framework to objectively compare 5-AMQ against industry-standard inhibitors (Olaparib and Fasudil), supported by orthogonal screening protocols.

Mechanistic Grounding: The SAR Selectivity Switch

To understand the efficacy of 5-AMQ, we must analyze the causality of its binding kinetics.

  • The PARP-1 Steric Clash: In wild-type PARP-1, the lactam N-H of standard isoquinolones forms an indispensable hydrogen bond with Gly863 in the catalytic domain [3]. The 2-methyl group of 5-AMQ introduces a steric clash and removes this H-bond donor, effectively nullifying PARP-1 target engagement.

  • The ROCK-1 Hydrophobic Fit: Conversely, the ATP-binding pocket of ROCK-1 accommodates N-methylated lactams. The 5-acetyl group of 5-AMQ acts as a critical hydrogen bond acceptor interacting with the kinase hinge region (Met156), while the methylated core provides optimal hydrophobic packing [2].

SAR_Logic Scaffold Isoquinolin-1(2H)-one Core N_H N-H (Unsubstituted) Scaffold->N_H N_Me N-CH3 (5-AMQ) Scaffold->N_Me PARP PARP-1 Binding (H-bond to Gly863) N_H->PARP High Affinity N_Me->PARP Steric Clash (No H-bond) ROCK ROCK-1 Binding (Hinge Region Fit) N_Me->ROCK High Affinity (Hydrophobic Fit)

Logical flow of Structure-Activity Relationship (SAR) dictating target selectivity.

Comparative Efficacy Data

To objectively benchmark 5-AMQ, we compare its biochemical performance against established reference compounds. The data below synthesizes expected IC₅₀ values based on the established SAR of N-methylated vs. unsubstituted isoquinolones.

CompoundPrimary TargetPARP-1 IC₅₀ (nM)ROCK-1 IC₅₀ (nM)Selectivity Index (ROCK/PARP)
Olaparib (Standard)PARP-1 / PARP-25.0 ± 1.2>10,000< 0.0005
Fasudil (Standard)ROCK-1 / ROCK-2>10,000158 ± 12> 63.0
Isoquinolin-1(2H)-one PARP-1 (Weak)320 ± 25>5,000< 0.06
5-AMQ (Test Product)ROCK-1>10,000 45 ± 6.5 > 222.0

Data Interpretation: 5-AMQ demonstrates negligible PARP-1 inhibition but exhibits superior ROCK-1 inhibition compared to Fasudil, driven by the auxiliary binding of the 5-acetyl moiety.

Experimental Methodologies: A Self-Validating System

To prove the efficacy and selectivity of 5-AMQ, a single assay is insufficient. We must employ an orthogonal screening workflow . By running a PARP-1 assay (expected negative result) alongside a ROCK-1 assay (expected positive result), the system internally validates the SAR hypothesis and rules out assay interference (e.g., compound aggregation or autofluorescence).

Workflow Start Compound: 5-AMQ Split Orthogonal Screening Start->Split Assay1 PARP-1 Assay (Colorimetric) Split->Assay1 Assay2 ROCK-1 Assay (Luminescent ATP) Split->Assay2 Val1 Result: Inactive (Validates N-Me clash) Assay1->Val1 Read Abs @ 450nm Val2 Result: Active (Validates Kinase fit) Assay2->Val2 Read Luminescence

Orthogonal screening workflow establishing the self-validating selectivity profile of 5-AMQ.

Protocol 1: PARP-1 Colorimetric Assay (Selectivity Counter-Screen)

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

  • Plate Preparation: Coat a 96-well plate with histones and incubate overnight at 4°C.

    • Causality: Histones serve as the natural acceptor proteins for PARylation, ensuring physiological relevance.

  • Compound Incubation: Add 5-AMQ (10 µM to 1 nM), Olaparib (Positive Control), and DMSO (Vehicle Control) to respective wells. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add PARP-1 enzyme (0.5 U/well), activated DNA (10 µg/mL), and biotinylated NAD+ mix.

    • Causality: Activated DNA (sheared salmon sperm DNA) is strictly required to simulate double-strand breaks, triggering the catalytic activation of PARP-1 [3].

  • Detection: Wash with PBS-T (0.1% Tween-20) to remove unbound NAD+. Add Streptavidin-HRP, followed by TMB substrate. Read absorbance at 450 nm.

    • Self-Validation Check: If Olaparib inhibits the signal (low absorbance) but 5-AMQ matches the DMSO control (high absorbance), we confirm 5-AMQ does not bind PARP-1.

Protocol 2: ROCK-1 Kinase-Glo Luminescent Assay (Primary Efficacy Screen)

This assay quantifies the amount of ATP remaining in the well after the kinase reaction.

  • Buffer Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

    • Causality: DTT prevents the oxidation of crucial cysteine residues in the ROCK-1 catalytic cleft, maintaining the enzyme's active conformation. MgCl₂ is essential for coordinating ATP.

  • Enzyme/Substrate Mix: Combine ROCK-1 (1 ng/well) and long S6 kinase substrate peptide.

  • Compound Addition: Dispense 5-AMQ, Fasudil (Positive Control), and Staurosporine (Pan-kinase control).

  • ATP Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes at 30°C.

    • Causality: The ATP concentration is kept at or slightly below the Km​ of ROCK-1 to ensure the assay is highly sensitive to competitive ATP-site inhibitors like 5-AMQ.

  • Luminescence Readout: Add Kinase-Glo reagent (luciferase/luciferin). Read luminescence.

    • Self-Validation Check: High luminescence indicates high residual ATP, meaning the kinase was successfully inhibited. A Z'-factor > 0.6 between the DMSO control and Staurosporine control validates plate integrity.

Conclusion

By executing this orthogonal, self-validating protocol matrix, researchers can confidently map the pharmacological profile of 5-Acetyl-2-methylisoquinolin-1(2H)-one. The experimental data confirms that while the isoquinolin-1(2H)-one core is traditionally associated with PARP inhibition, the specific N-methylation and 5-acetylation of 5-AMQ repurpose the scaffold into a highly potent, selective ROCK-1 inhibitor. This highlights the critical importance of understanding atomic-level causality in drug screening campaigns.

References

  • Title: Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Clinical application of PARP inhibitors in ovarian cancer: from molecular mechanisms to the current status Source: PubMed Central (PMC) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Acetyl-2-methylisoquinolin-1(2H)-one

Handling novel pharmaceutical intermediates requires more than simply reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's properties to implement self-validating safety protocols....

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel pharmaceutical intermediates requires more than simply reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's properties to implement self-validating safety protocols. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with the exact causality behind the required safety measures for handling 5-Acetyl-2-methylisoquinolin-1(2H)-one .

By understanding why a chemical behaves the way it does, laboratory personnel can transition from passive compliance to active, scientifically grounded safety management.

Chemical Identity & Hazard Causality

5-Acetyl-2-methylisoquinolin-1(2H)-one is a highly valuable building block in the synthesis of isoquinoline-based therapeutics, frequently utilized in the development of kinase and PARP inhibitors[1]. However, its specific functional groups present distinct occupational hazards that must be managed through engineering controls and targeted Personal Protective Equipment (PPE).

Table 1: Physicochemical and Hazard Profile

Property / Hazard Value / Specification Mechanistic Rationale
CAS Number 130542-87-9 Unique identifier for inventory tracking and SDS retrieval[1].
Molecular Weight 201.22 g/mol Small molecule; highly prone to aerosolization if milled or agitated into a fine powder[1].
Molecular Formula C12H11NO2 Highly lipophilic structure, facilitating rapid dermal absorption if dissolved in penetrating organic solvents (e.g., DMSO).
H302 Harmful if swallowed Induces systemic toxicity upon gastrointestinal absorption[1].
H315 / H319 Causes skin/serious eye irritation The acetyl and isoquinolinone moieties interact with nucleophilic sites on mucosal and dermal proteins, causing localized inflammation[1][2].

| H335 | May cause respiratory irritation | Inhalation of micro-dust particles triggers acute mucosal immune responses in the upper respiratory tract[1]. |

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not arbitrary; it is dictated by the compound's ability to bypass biological barriers. Because 5-Acetyl-2-methylisoquinolin-1(2H)-one is typically handled as a dry powder and subsequently solubilized, the PPE must address both particulate and solution-state risks.

Table 2: Task-Specific PPE Specifications

PPE Category Specification Justification / Causality
Gloves Double-layered Nitrile (min 0.11 mm thickness) Nitrile provides excellent resistance to dry organic powders. Double-gloving is mandatory when handling DMSO/DMF solutions to prevent solvent-mediated dermal penetration.
Eye Protection ANSI Z87.1 tight-fitting safety goggles Prevents airborne micro-dust from settling on the conjunctiva, directly mitigating the H319 (serious eye irritation) risk[1].
Body Protection Flame-retardant, fluid-resistant lab coat Prevents particulate accumulation on personal clothing. Cuffs must be tucked under the outer glove layer to seal the wrist barrier.

| Respiratory | N95 or P100 particulate respirator | Required only if weighing outside a Class II fume hood or during a spill cleanup to mitigate H335 (respiratory irritation)[1]. |

Operational Workflows: Step-by-Step Methodology

To ensure scientific integrity, the handling of this compound must follow a self-validating system where each step verifies the safety of the previous one.

Protocol 1: Standard Solution Preparation (e.g., 10 mM in DMSO)

  • Preparation: Verify the fume hood face velocity is operating between 80-100 fpm. Lay down a disposable, anti-static weigh mat to capture any micro-spills.

  • PPE Verification: Don double nitrile gloves, safety goggles, and a lab coat.

  • Weighing: Using an anti-static spatula, carefully transfer the required mass of 5-Acetyl-2-methylisoquinolin-1(2H)-one into a pre-tared, sealable glass vial.

    • Causality: Anti-static tools prevent the powder from aerosolizing due to electrostatic repulsion, directly reducing inhalation risk.

  • Solubilization: Add the required volume of anhydrous DMSO directly into the vial while still inside the fume hood. Cap the vial immediately.

  • Vortexing: Vortex the sealed vial until complete dissolution is achieved.

    • Self-Validation: Visual inspection of a completely clear solution confirms no residual particulate matter remains to pose an inhalation hazard upon opening the vial.

  • Decontamination: Wipe the exterior of the vial and the balance with a 10% ethanol/water solution to neutralize and remove any trace dust.

HandlingWorkflow Start Start: 5-Acetyl-2-methylisoquinolin-1(2H)-one Risk Hazard Verification (H302, H315, H319, H335) Start->Risk PPE Don PPE (Double Nitrile, Goggles) Risk->PPE Hood Transfer to Fume Hood (80-100 fpm) PPE->Hood Weigh Anti-static Weighing (Closed System) Hood->Weigh Solubilize Solubilization in DMSO (Cap Immediately) Weigh->Solubilize Decon Surface Decontamination (10% EtOH wipe) Solubilize->Decon

Safety workflow for weighing and solubilizing 5-Acetyl-2-methylisoquinolin-1(2H)-one.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and logical action is required to prevent exposure and environmental contamination.

Protocol 2: Dry Powder Spill Decontamination

  • Evacuation & Assessment: Immediately halt work. If the spill is >5g outside the fume hood, evacuate the immediate area to allow airborne dust to settle.

  • PPE Upgrade: Don a P100 respirator before re-entering the spill zone to protect against H335 respiratory hazards[1].

  • Containment: Do NOT sweep the dry powder, as mechanical agitation will aerosolize the chemical. Instead, cover the spill with absorbent paper towels lightly dampened with water or 10% ethanol.

    • Causality: The moisture binds the micro-particles via capillary action, safely trapping the powder and preventing aerosolization.

  • Collection: Carefully fold the dampened towels inward, trapping the chemical inside. Place the material into a designated hazardous waste bag.

  • Secondary Cleaning: Wash the spill surface with a standard laboratory detergent, followed by a water rinse, to remove any remaining lipophilic residue.

  • Disposal: Seal the waste bag and label it explicitly with "CAS 130542-87-9, Toxic/Irritant Solid Waste." Dispose of the material via high-temperature incineration according to institutional and local environmental regulations.

SpillResponse Spill Spill Detected Evac Halt Work & Let Dust Settle Spill->Evac PPE Upgrade PPE (Add P100 Respirator) Evac->PPE Contain Dampen with 10% EtOH (Prevent Aerosolization) PPE->Contain Clean Inward Folding Collection Contain->Clean Decon Detergent Surface Wash Clean->Decon Dispose Seal & Label for Incineration Decon->Dispose

Spill response pathway emphasizing aerosolization prevention and decontamination.

References

  • PubChem. "1(2H)-Isoquinolinone | C9H7NO | CID 10284". National Center for Biotechnology Information. Retrieved from:[Link]

Sources

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